molecular formula C43H51NO14 B15585655 10-Oxo Docetaxel

10-Oxo Docetaxel

Cat. No.: B15585655
M. Wt: 805.9 g/mol
InChI Key: ZOLQDWANVNOXBK-UHFFFAOYSA-N
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Description

10-Oxo Docetaxel is a useful research compound. Its molecular formula is C43H51NO14 and its molecular weight is 805.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-acetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H51NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30,32-33,35,46,48,53H,19-21H2,1-8H3,(H,44,52)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLQDWANVNOXBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H51NO14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

805.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 10-Oxo Docetaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Oxo Docetaxel (B913) is a taxane (B156437) compound of significant interest within the pharmaceutical industry, primarily recognized as a key impurity and intermediate of Docetaxel, a potent anti-cancer agent.[1][2][3][4] Docetaxel, and by extension its related compounds, exerts its therapeutic effect by interfering with the microtubule network within cells, leading to cell cycle arrest and apoptosis.[1][5][6] A thorough understanding of the physicochemical properties of 10-Oxo Docetaxel is paramount for the development of robust manufacturing processes, stable formulations, and reliable analytical methods for Docetaxel-based drug products. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its presumed biological signaling pathways.

Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its biopharmaceutical behavior, including its absorption, distribution, metabolism, and excretion (ADME). For this compound, these properties influence its stability, solubility, and interaction with biological systems.

Quantitative Data Summary

A compilation of the available quantitative data for this compound is presented in Table 1. It is important to note that while some of these properties have been experimentally determined and reported in commercial supplier specifications, others are calculated values and should be considered as estimations.

PropertyValueSource
Molecular Formula C43H51NO14[1][4][5][7][8][9]
Molecular Weight 805.86 g/mol [1][4][5][10]
CAS Number 167074-97-7[1][4][5]
Appearance White to off-white solid[1]
Solubility (Calculated) 9.7 x 10⁻³ g/L (at 25 °C)
Solubility (Experimental) Slightly soluble in Chloroform and Methanol (B129727)[11]
logP (Calculated) 3.5[12]
pKa (Predicted) Not available
Melting Point Not available

Experimental Protocols

Accurate determination of physicochemical properties requires standardized experimental protocols. The following sections detail methodologies that can be employed for the precise measurement of solubility, pKa, and logP of this compound, adapted from established methods for Docetaxel and other taxane derivatives.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a conventional and reliable technique for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: The resulting suspension is agitated in a shaker water bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[13]

  • Phase Separation: The suspension is then filtered through a sub-micron filter (e.g., 0.22 µm) to remove undissolved solid particles.[13]

  • Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13] A standard calibration curve of this compound is used for accurate quantification.

pKa Determination (UV-Metric Titration)

The ionization constant (pKa) is a critical parameter for understanding the behavior of a molecule in different pH environments. UV-metric titration is a suitable method for compounds with a UV chromophore.

Methodology:

  • Solution Preparation: A stock solution of this compound is prepared in a suitable organic co-solvent (e.g., methanol or DMSO) and then diluted in a series of buffer solutions with a wide range of pH values.

  • UV-Vis Spectroscopy: The UV-Vis spectrum of the compound is recorded for each pH solution.

  • Data Analysis: The absorbance at a specific wavelength where the ionized and non-ionized forms of the molecule have different absorption characteristics is plotted against the pH. The resulting sigmoidal curve is then analyzed to determine the inflection point, which corresponds to the pKa value.[14]

logP Determination (Reverse-Phase HPLC Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A common and efficient method for its determination is through reverse-phase high-performance liquid chromatography (RP-HPLC).

Methodology:

  • Chromatographic System: An RP-HPLC system with a C18 column is used.

  • Mobile Phase: A series of mobile phases with varying compositions of an organic modifier (e.g., acetonitrile (B52724) or methanol) and water are prepared.

  • Retention Time Measurement: The retention time of this compound is measured for each mobile phase composition.

  • Calibration: A set of standard compounds with known logP values are run under the same chromatographic conditions to create a calibration curve by plotting their known logP values against their retention times.

  • logP Calculation: The logP of this compound is then calculated by interpolating its retention time on the calibration curve.[15][16]

Biological Signaling Pathways

As a close analog and impurity of Docetaxel, this compound is presumed to share a similar mechanism of action. Docetaxel is a well-established anti-mitotic agent that targets microtubules.[5][17]

Mechanism of Action: Microtubule Stabilization

Docetaxel binds to the β-tubulin subunit of microtubules, which are essential components of the cell's cytoskeleton.[17] This binding stabilizes the microtubules and prevents their depolymerization, a dynamic process crucial for cell division (mitosis). The disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately triggers programmed cell death (apoptosis).[1]

Microtubule_Stabilization cluster_cell Cellular Environment 10_Oxo_Docetaxel This compound Microtubule Microtubule 10_Oxo_Docetaxel->Microtubule Binds to β-tubulin subunit Tubulin_Dimers α/β-Tubulin Dimers Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization (Inhibited) Stabilized_Microtubule Stabilized Microtubule (Resistant to Depolymerization) Microtubule->Stabilized_Microtubule Stabilization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Stabilized_Microtubule->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of microtubule stabilization by this compound.

Apoptotic Signaling Pathways

The induction of apoptosis by Docetaxel involves a complex network of signaling pathways. While the specific pathways affected by this compound have not been explicitly studied, it is likely to engage similar pathways as its parent compound. These include the modulation of the Bcl-2 family of proteins, activation of the p53 tumor suppressor pathway, and influence on the mitogen-activated protein kinase (MAPK) signaling cascade.[1][8][18]

Apoptotic_Pathways cluster_pathways Docetaxel-Induced Apoptotic Signaling cluster_bcl2 Bcl-2 Family Modulation cluster_p53 p53 Pathway cluster_mapk MAPK Pathway Docetaxel Docetaxel (this compound proxy) Bcl2_BclXL Bcl-2 / Bcl-xL (Anti-apoptotic) Docetaxel->Bcl2_BclXL Induces p53 p53 (Tumor Suppressor) Docetaxel->p53 Upregulates ERK1_2 ERK1/2 Phosphorylation (Suppression) Docetaxel->ERK1_2 p38 p38 Phosphorylation (Suppression) Docetaxel->p38 Phosphorylation Phosphorylation (Inactivation) Bcl2_BclXL->Phosphorylation Bax_Bak Bax / Bak (Pro-apoptotic) Phosphorylation->Bax_Bak Promotes Activation Caspase_Activation Caspase Activation Bax_Bak->Caspase_Activation p21 p21 p53->p21 p21->Caspase_Activation ERK1_2->Caspase_Activation Leads to p38->Caspase_Activation Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Key apoptotic signaling pathways modulated by Docetaxel.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. The presented data and experimental protocols are essential for scientists and researchers involved in the development, manufacturing, and quality control of Docetaxel-based pharmaceuticals. Further experimental investigation into the specific biological activities and signaling pathways of this compound will provide a more complete picture of its role as a Docetaxel impurity and its potential pharmacological effects. The provided diagrams offer a visual representation of the presumed mechanisms of action, serving as a valuable tool for research and development professionals.

References

The Emergence of 10-Oxo Docetaxel: A Technical Guide to its Discovery, Isolation, and Significance as a Docetaxel Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of 10-Oxo Docetaxel, a critical degradation product of the widely used chemotherapeutic agent, Docetaxel. Tailored for researchers, scientists, and drug development professionals, this document details the discovery, formation, and isolation of this impurity, presenting key quantitative data, comprehensive experimental protocols, and visual workflows to support further research and ensure the quality and stability of Docetaxel formulations.

Introduction: The Significance of this compound

Docetaxel, a member of the taxane (B156437) family, is a potent antineoplastic agent employed in the treatment of various cancers. Its therapeutic efficacy is intrinsically linked to its chemical structure. However, the Docetaxel molecule is susceptible to degradation under certain conditions, leading to the formation of impurities that can potentially impact its potency and safety. One of the most significant of these degradation products is this compound, also known as Docetaxel Impurity B.

The discovery of this compound is a direct result of rigorous stability testing and forced degradation studies mandated by regulatory agencies. These studies have revealed that this compound is primarily formed through the oxidation of the hydroxyl group at the C-10 position of the Docetaxel molecule.[1][2] Its presence as an impurity necessitates the development of robust analytical methods for its detection, quantification, and control in both the drug substance and the final drug product.

Physicochemical Properties and Identification

Accurate identification of this compound is fundamental for its study and control. The key physicochemical properties are summarized below.

IdentifierValue
Common Name This compound
Systematic Name (2aR,4S,4aS,9S,11S,12S,12aR,12bS)-12b-acetoxy-9-(((2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoyl)oxy)-4,11-dihydroxy-4a,8,13,13-tetramethyl-5,6-dioxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-7,11-methano-5H-cyclodeca[3][4]benzo[1,2-b]oxet-5-one
Pharmacopoeial Name Docetaxel EP Impurity B[5][6][7]
CAS Number 167074-97-7[5][7][8][9][10][11]
Molecular Formula C₄₃H₅₁NO₁₄[2][5][7][8][9][11][12]
Molecular Weight 805.86 g/mol [2][5][7][8][12]

Formation of this compound: An Oxidative Transformation

The conversion of Docetaxel to this compound is an oxidative process. This transformation is a critical aspect of Docetaxel's degradation profile and is a key focus of stability studies.

G Docetaxel Docetaxel (C-10 Hydroxyl) 10_Oxo_Docetaxel This compound (C-10 Ketone) Docetaxel->10_Oxo_Docetaxel Oxidation Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Oxidative_Stress->10_Oxo_Docetaxel G cluster_generation Generation cluster_isolation Isolation cluster_analysis Analysis & Characterization Forced_Degradation Forced Degradation of Docetaxel (Oxidative Stress) Preparative_HPLC Preparative HPLC Forced_Degradation->Preparative_HPLC Crude Mixture Analytical_HPLC Analytical HPLC Preparative_HPLC->Analytical_HPLC Isolated this compound MS Mass Spectrometry (MS) Analytical_HPLC->MS Purity & Quantification NMR NMR Spectroscopy MS->NMR Molecular Weight Confirmation Final_Characterization Final Characterization NMR->Final_Characterization Structural Elucidation

References

In-Depth Technical Guide: Solubility and Stability of 10-Oxo Docetaxel in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 10-Oxo Docetaxel (B913), a critical impurity and derivative of the chemotherapeutic agent Docetaxel, in dimethyl sulfoxide (B87167) (DMSO). This document is intended to be a valuable resource for professionals engaged in the research, development, and quality control of taxane-based pharmaceuticals.

Introduction

10-Oxo Docetaxel, also known as Docetaxel Impurity B, is a significant related substance formed during the synthesis or degradation of Docetaxel. Its presence and concentration are critical quality attributes that must be carefully monitored to ensure the safety and efficacy of Docetaxel drug products. Dimethyl sulfoxide (DMSO) is a widely used aprotic solvent in pharmaceutical research and development for its exceptional ability to dissolve a broad range of compounds, including poorly water-soluble molecules like taxanes. Understanding the solubility and stability of this compound in DMSO is paramount for the preparation of stock solutions, analytical standards, and for conducting various in vitro and in vivo studies.

While specific quantitative data on the solubility and stability of this compound in DMSO is not extensively available in public literature, this guide synthesizes the available information on related compounds and provides detailed experimental protocols for determining these crucial parameters.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its behavior in solution.

PropertyValueReference
Chemical Name (2aR,4S,4aS,9S,11S,12S,12aR,12bS)-12b-acetoxy-9-(((2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoyl)oxy)-4,11-dihydroxy-4a,8,13,13-tetramethyl-5,6-dioxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[1][2]benzo[1,2-b]oxet-12-yl benzoateN/A
Molecular Formula C₄₃H₅₁NO₁₄N/A
Molecular Weight 805.86 g/mol N/A
CAS Number 167074-97-7N/A
Appearance White to off-white solidN/A

Solubility of this compound in DMSO

Qualitative and Estimated Quantitative Solubility
Experimental Protocol for Determining Thermodynamic Solubility

The definitive method for determining the solubility of a compound in a specific solvent is through experimental measurement. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[1][6][7][8][9]

Objective: To determine the thermodynamic solubility of this compound in DMSO at a specified temperature.

Materials:

  • This compound (solid)

  • Anhydrous DMSO (analytical grade)

  • Vials with screw caps

  • Thermostatic shaker

  • Centrifuge

  • Calibrated pipettes

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to several vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

  • Solvent Addition: Accurately add a known volume of DMSO to each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Shake the vials for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to let the excess solid settle. For complete separation, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the collected supernatant through a syringe filter appropriate for organic solvents.

  • Dilution: Accurately dilute the filtered supernatant with DMSO to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method (see Section 5.2 for a suitable method) to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in DMSO by multiplying the measured concentration by the dilution factor.

The following diagram illustrates the workflow for this experimental protocol.

G cluster_workflow Solubility Determination Workflow prep Preparation Add excess this compound to vials with DMSO equil Equilibration Shake at constant temperature (24-48h) prep->equil sep Phase Separation Centrifuge to pellet excess solid equil->sep collect Sample Collection Withdraw clear supernatant sep->collect filter Filtration Filter supernatant (0.22 µm filter) collect->filter dilute Dilution Dilute filtered sample with DMSO filter->dilute quant Quantification Analyze by HPLC-UV dilute->quant calc Calculation Determine solubility quant->calc

Solubility Determination Workflow

Stability of this compound in DMSO

Factors Affecting Stability

The stability of this compound in DMSO solution can be influenced by several factors:

  • Temperature: Higher temperatures generally accelerate degradation reactions.[10][11]

  • Time: The duration of storage is a critical factor, with longer periods increasing the likelihood of degradation.

  • Presence of Water: DMSO is hygroscopic and can absorb moisture from the atmosphere. The presence of water can facilitate hydrolysis of susceptible functional groups.[10][11]

  • Light Exposure: Photodegradation can occur, although for many taxanes, it is a less significant degradation pathway compared to hydrolysis and oxidation.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.

Recommended Storage Conditions

While specific stability data for this compound in DMSO is not available, general best practices for storing research compounds in DMSO should be followed to maximize shelf-life.[12][13] For the parent compound, Docetaxel, solutions in DMSO are recommended to be stored at -20°C for up to 3 months.[12] It is reasonable to assume similar or better stability for this compound under these conditions.

ParameterRecommended Condition
Storage Temperature -20°C for short- to mid-term storage (up to 3 months). -80°C for long-term storage.
Aliquoting Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[14]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Container Use tightly sealed vials to prevent moisture absorption and solvent evaporation.
Experimental Protocol for Stability Assessment

A stability-indicating HPLC method is essential for monitoring the degradation of this compound and quantifying any degradants that may form over time.

Objective: To evaluate the stability of this compound in DMSO at various temperatures over a defined period.

Materials:

  • A stock solution of this compound in DMSO of known concentration.

  • Vials with screw caps.

  • Temperature-controlled storage units (e.g., refrigerator at 4°C, freezer at -20°C, and an incubator at 25°C).

  • HPLC system with UV detector.

Procedure:

  • Sample Preparation: Prepare multiple aliquots of the this compound stock solution in DMSO.

  • Storage: Store the aliquots at the selected temperatures (e.g., 25°C, 4°C, and -20°C).

  • Time Points: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month, 3 months), remove an aliquot from each storage condition.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC-UV method (see Section 5.2).

  • Data Evaluation:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the initial time point (T=0).

    • Monitor for the appearance of any new peaks, which would indicate degradation products.

The following diagram outlines the workflow for a stability study.

G cluster_workflow Stability Study Workflow prep Preparation Prepare aliquots of this compound in DMSO store Storage Store at different temperatures (e.g., 25°C, 4°C, -20°C) prep->store analyze Analysis at Time Points Withdraw and analyze samples by HPLC-UV at T=0, T=1, T=2... store->analyze analyze->store Continue for subsequent time points eval Data Evaluation Quantify remaining this compound and detect degradants analyze->eval

Stability Study Workflow

Analytical Methodologies

Formation of this compound from Docetaxel

This compound is primarily formed through the oxidation of the hydroxyl group at the C-10 position of the Docetaxel molecule. This degradation is often observed under oxidative stress conditions (e.g., exposure to hydrogen peroxide) and can also occur under basic and thermal stress.[15][16]

G Docetaxel Docetaxel (C-10 Hydroxyl) Oxo_Docetaxel This compound (C-10 Ketone) Docetaxel->Oxo_Docetaxel Oxidation

References

10-Oxo Docetaxel's Interaction with Microtubules: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 10-Oxo Docetaxel (B913) on microtubules. Due to the limited availability of direct experimental data on 10-Oxo Docetaxel, this document establishes a detailed baseline by first exploring the well-documented mechanism of its parent compound, Docetaxel. The guide then infers the probable mechanism of this compound based on structural similarities and available data on related compounds, highlighting areas for future research.

The Established Mechanism of Action of Docetaxel on Microtubules

Docetaxel is a potent, semi-synthetic taxane (B156437) that functions as a mitotic inhibitor by targeting microtubules.[1] Its primary mechanism involves the stabilization of microtubules, thereby disrupting the dynamic instability required for normal cellular functions, particularly mitosis.[2][3]

1.1. Binding to the β-Tubulin Subunit

Docetaxel binds to a specific site on the β-tubulin subunit of the α,β-tubulin heterodimer, the fundamental building block of microtubules.[4] This binding occurs within the microtubule polymer, not with free tubulin dimers.[3] The interaction promotes the assembly of tubulin into microtubules and inhibits their subsequent depolymerization.[3] This leads to the formation of abnormally stable microtubules and the induction of microtubule bundles.[5]

1.2. Disruption of Microtubule Dynamics

Microtubules are highly dynamic structures that undergo constant cycles of polymerization and depolymerization, a process crucial for the formation and function of the mitotic spindle during cell division.[2] Docetaxel's stabilization of microtubules suppresses this dynamic instability.[5] This interference with microtubule dynamics leads to a number of downstream cellular consequences:

  • Mitotic Arrest: The stabilized microtubules are unable to form a functional mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase.[2][3]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death, or apoptosis.[3] One of the mechanisms contributing to this is the phosphorylation of the anti-apoptotic protein Bcl-2.

  • Inhibition of Cell Proliferation: By halting the cell cycle and inducing apoptosis, Docetaxel effectively inhibits the proliferation of cancer cells.[5]

Quantitative Data on Docetaxel's Microtubule Activity

The following table summarizes key quantitative data related to Docetaxel's interaction with microtubules and its cytotoxic effects.

ParameterValueCell Line/SystemReference
Cellular Ki for Microtubules 16 ± 6 nMHeLa[6]
Biochemical Kd 6.8 ± 0.2 nMPurified Tubulin[6]
Biochemical Ki 17 ± 6 nMPurified Tubulin[6]
IC50 (Clonogenic Survival) 0.3 nMHeLa, CaSki, BxPC3, Capan-1[5]
IC50 (Clonogenic Survival) 1 nMHs746T, AGS[5]
IC50 (HUVEC Migration) 1 pMHUVEC[5]
IC50 (Chemotaxis Inhibition) 10 pMHUVEC[5]

Inferred Mechanism of Action of this compound

Direct experimental studies detailing the specific mechanism of action of this compound on microtubules are limited in publicly available literature.[7] It is primarily known as a novel taxoid with anti-tumor properties and an intermediate in the synthesis of Docetaxel.[8]

However, due to its structural similarity to Docetaxel, it is highly probable that this compound shares the same fundamental mechanism of action: the stabilization of microtubules through binding to the β-tubulin subunit.[7] The key structural difference is the presence of a ketone group at the C-10 position in this compound, in place of the hydroxyl group in Docetaxel. This modification may influence the compound's binding affinity for β-tubulin and its overall cytotoxic potency.

Further research, including in vitro tubulin polymerization assays and competitive binding studies, is necessary to definitively characterize the mechanism and quantify the activity of this compound.

3.1. Insights from a Related Compound: 10-oxo-7-epidocetaxel

Research on a closely related compound, 10-oxo-7-epidocetaxel (10-O-7ED), provides some insight into the potential activity of this compound derivatives. A study on 10-O-7ED demonstrated that it exhibits significant in vitro anti-proliferative and anti-metastatic activities, in some cases greater than Docetaxel.[9] The study also showed that 10-O-7ED caused a more pronounced cell cycle arrest at the G2-M phase compared to Docetaxel at certain concentrations.[9] While this data is for a different molecule, it suggests that modifications at the 10-position are compatible with potent anti-microtubule and anti-cancer activity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of microtubule-targeting agents like Docetaxel and could be applied to this compound.

4.1. In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

  • Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured spectrophotometrically at 340 nm.

  • Methodology:

    • Purified tubulin (e.g., from bovine brain) is suspended in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) on ice.

    • The test compound (e.g., this compound) at various concentrations or a vehicle control is added to the tubulin solution.

    • The reaction is initiated by the addition of GTP to a final concentration of 1 mM and transferring the samples to a 37°C chamber in a spectrophotometer.

    • The absorbance at 340 nm is monitored over time (e.g., for 60 minutes).

    • An increase in the rate and extent of polymerization compared to the control indicates a microtubule-stabilizing effect.

4.2. Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of a compound on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce MTT to a purple formazan (B1609692) product.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).

    • After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL).

    • The plate is incubated for 2-4 hours at 37°C to allow for formazan crystal formation.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm).

    • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

4.3. Immunofluorescence Microscopy for Microtubule Morphology

This technique allows for the visualization of the effects of a compound on the microtubule network within cells.

  • Principle: Cells are treated with the compound, fixed, and then stained with an antibody specific for tubulin. A fluorescently labeled secondary antibody is then used to visualize the microtubule network using a fluorescence microscope.

  • Methodology:

    • Cells are grown on coverslips and treated with the test compound or vehicle control.

    • After treatment, the cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde).

    • The cells are then permeabilized (e.g., with 0.1% Triton X-100) to allow antibody entry.

    • The cells are incubated with a primary antibody against α-tubulin or β-tubulin.

    • After washing, the cells are incubated with a fluorescently labeled secondary antibody.

    • The coverslips are mounted on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

    • The microtubule morphology is observed using a fluorescence microscope. Microtubule bundling and stabilization will result in distinct changes in the microtubule network compared to control cells.

Visualizations

5.1. Signaling Pathway and Molecular Mechanism

Docetaxel_Mechanism cluster_cell Cancer Cell Docetaxel Docetaxel BetaTubulin β-Tubulin Subunit Docetaxel->BetaTubulin Binds to Microtubule Microtubule (α/β-Tubulin Polymer) Stabilization Microtubule Stabilization (Inhibition of Depolymerization) Microtubule->Stabilization Promotes DynamicInstability Normal Microtubule Dynamic Instability MitoticSpindle Functional Mitotic Spindle DynamicInstability->MitoticSpindle Allows formation of CellCycle Cell Cycle Progression (G2/M Phase) MitoticSpindle->CellCycle Enables Apoptosis Apoptosis Stabilization->DynamicInstability Inhibits MitoticArrest Mitotic Arrest Stabilization->MitoticArrest Leads to MitoticArrest->Apoptosis Triggers

Caption: Mechanism of Docetaxel-induced microtubule stabilization and apoptosis.

5.2. Experimental Workflow

Experimental_Workflow start Start: Hypothesis on this compound Activity in_vitro In Vitro Assays start->in_vitro cell_based Cell-Based Assays start->cell_based tubulin_poly Tubulin Polymerization Assay in_vitro->tubulin_poly binding_assay Competitive Binding Assay in_vitro->binding_assay mtt_assay Cell Viability (MTT) Assay cell_based->mtt_assay cell_cycle Cell Cycle Analysis cell_based->cell_cycle if_microscopy Immunofluorescence Microscopy cell_based->if_microscopy data_analysis Data Analysis and Interpretation tubulin_poly->data_analysis binding_assay->data_analysis mtt_assay->data_analysis cell_cycle->data_analysis if_microscopy->data_analysis conclusion Conclusion on Mechanism of Action data_analysis->conclusion

Caption: Workflow for characterizing microtubule-targeting agents.

5.3. Structural Relationship

Structural_Relationship Docetaxel Docetaxel (C10-OH) Oxidation Oxidation at C10 Docetaxel->Oxidation TenOxoDocetaxel This compound (C10=O) Oxidation->TenOxoDocetaxel SharedCore Shared Taxane Core Structure SharedCore->Docetaxel SharedCore->TenOxoDocetaxel

Caption: Relationship between Docetaxel and this compound.

References

The Biological Activity of 10-Oxo Docetaxel as a Tubulin Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Oxo Docetaxel (B913) is a novel taxoid compound, structurally related to the well-established chemotherapeutic agent Docetaxel.[1][2] As an intermediate in the synthesis of Docetaxel, its biological activity, particularly as a tubulin inhibitor, is of significant interest for the development of new anti-cancer therapies.[3] This technical guide provides a comprehensive overview of the known biological activity of 10-Oxo Docetaxel, drawing comparisons with Docetaxel and the closely related compound 10-oxo-7-epidocetaxel. Due to the limited availability of direct quantitative data for this compound, this document leverages existing information on these related compounds to infer its potential mechanism of action and efficacy. This guide also presents detailed experimental protocols for key assays to facilitate further research into the specific properties of this compound.

Introduction to this compound and Tubulin Inhibition

Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[4] They are composed of α- and β-tubulin heterodimers. The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is critical for their function, particularly in the formation of the mitotic spindle during cell division.[4]

Tubulin inhibitors are a class of anti-cancer agents that disrupt microtubule dynamics, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[5][6] These inhibitors are broadly classified as microtubule-stabilizing agents, such as the taxanes (e.g., Docetaxel), or microtubule-destabilizing agents.[4]

This compound is a taxoid and a derivative of Docetaxel.[1] Its structural similarity to Docetaxel strongly suggests that it functions as a microtubule-stabilizing agent.[3] The primary mechanism of action for Docetaxel involves binding to the β-tubulin subunit of microtubules, which promotes their assembly and prevents depolymerization.[6] This hyper-stabilization of microtubules disrupts the mitotic spindle, leading to mitotic arrest and ultimately, apoptotic cell death.[5][7] It is highly probable that this compound shares this fundamental mechanism.[3]

Quantitative Data

Direct quantitative data on the biological activity of this compound is currently limited in publicly available literature. However, data from its parent compound, Docetaxel, and a closely related analog, 10-oxo-7-epidocetaxel, provide valuable insights into its potential potency.

Cytotoxicity

A study on 10-oxo-7-epidocetaxel demonstrated that it exhibits significantly higher cytotoxicity and in vitro anti-metastatic activity compared to Docetaxel.[3][8] This suggests that the 10-oxo modification may enhance the anti-cancer properties of the docetaxel scaffold.

While experimental data for this compound is not available, one source presents hypothetical IC50 values for its cytotoxic activity in various cancer cell lines, which are presented below for illustrative purposes.[9] It is crucial to note that these are not experimentally derived values.

Table 1: Hypothetical Cytotoxicity of this compound in Cancer Cell Lines [9]

Cell LineCancer TypeHypothetical IC50 (nM) after 72h exposure
MCF-7Breast Cancer15.2
MDA-MB-231Breast Cancer25.8
A549Lung Cancer18.5
HCT116Colon Cancer22.1
PC-3Prostate Cancer12.7
DU145Prostate Cancer30.4

For comparison, experimentally determined IC50 values for Docetaxel in various cancer cell lines are provided below.

Table 2: Experimental Cytotoxicity of Docetaxel in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Exposure TimeReference
Hs746TStomach1.024h[10][11]
AGSStomach1.024h[10][11]
HeLaCervix0.324h[10][11]
CaSkiCervix0.324h[10][11]
BxPC3Pancreas0.324h[10][11]
Capan-1Pancreas0.324h[10][11]
LNCaPProstate1.4648h[12]
PC-3Prostate3.0848h[12]
Tubulin Polymerization

There is no direct experimental data for the IC50 of this compound on tubulin polymerization. For Docetaxel , the IC50 for microtubule depolymerization inhibition is reported to be 0.2 µM.[12]

Signaling Pathways

The mechanism of action of taxanes like Docetaxel involves the disruption of microtubule dynamics, which in turn affects several downstream signaling pathways, ultimately leading to apoptosis. It is anticipated that this compound influences similar pathways.

  • G2/M Cell Cycle Arrest: By stabilizing microtubules, this compound is expected to disrupt the formation and function of the mitotic spindle, a critical apparatus for chromosome segregation during mitosis. This leads to an arrest of the cell cycle at the G2/M transition.[3][8]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This can involve the phosphorylation of anti-apoptotic proteins like Bcl-2 and the activation of the p53 tumor suppressor pathway.[9][13]

  • Modulation of Kinase Signaling: The CXCL12/CXCR4 signaling axis has been shown to counteract Docetaxel-induced microtubule stabilization through the activation of p21-activated kinase 4 (PAK4) and LIM domain kinase 1 (LIMK1).[14] This suggests that the efficacy of this compound could be influenced by the activity of these pathways in cancer cells.

Signaling_Pathway Docetaxel-Induced Signaling Pathway Docetaxel This compound (or Docetaxel) Tubulin β-Tubulin Subunit Docetaxel->Tubulin Binds to Microtubule Microtubule Stabilization Tubulin->Microtubule Promotes Mitotic_Spindle Mitotic Spindle Disruption Microtubule->Mitotic_Spindle Leads to G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Causes Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces p53 p53 Activation G2M_Arrest->p53 Bcl2 Bcl-2 Phosphorylation G2M_Arrest->Bcl2 p53->Apoptosis Bcl2->Apoptosis (inhibition of anti-apoptotic function)

Figure 1: Simplified signaling pathway of taxane-induced apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the biological activity of this compound as a tubulin inhibitor.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro by monitoring the increase in turbidity of the solution.

Materials:

  • Purified tubulin (>99% pure)

  • This compound

  • GTP (Guanosine-5'-triphosphate)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • Glycerol (B35011)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well, clear, flat-bottom microplates

  • Temperature-controlled spectrophotometer

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3 mg/mL. Keep on ice.

    • Prepare a 10 mM stock solution of GTP in General Tubulin Buffer.

    • Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in General Tubulin Buffer.

  • Reaction Setup:

    • In a pre-warmed 96-well plate at 37°C, add the desired concentrations of this compound or vehicle control (DMSO).

    • Prepare a tubulin polymerization mix on ice containing tubulin (final concentration 1-2 mg/mL), GTP (final concentration 1 mM), and glycerol (final concentration 5-10%).

    • Initiate the polymerization by adding the cold tubulin polymerization mix to each well.

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance versus time for each concentration.

    • Determine the initial rate of polymerization (Vmax) from the slope of the linear portion of the curve.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Tubulin_Polymerization_Workflow Tubulin Polymerization Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Tubulin, GTP, this compound) Mix Prepare Tubulin Polymerization Mix (on ice) Reagents->Mix Initiate Initiate reaction by adding Tubulin Mix Mix->Initiate Plate Add this compound to pre-warmed 96-well plate Plate->Initiate Incubate Incubate at 37°C in Spectrophotometer Initiate->Incubate Measure Measure Absorbance at 340 nm (every minute for 60-90 min) Incubate->Measure Plot Plot Absorbance vs. Time Measure->Plot Calculate Calculate % Inhibition and IC50 Plot->Calculate

Figure 2: Workflow for the in vitro tubulin polymerization assay.
Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of this compound on cancer cells by measuring the metabolic activity of viable cells.

Materials:

  • Cancer cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Immunofluorescence Staining of Microtubules

This technique allows for the visualization of the effects of this compound on the microtubule network within cells.

Materials:

  • Cancer cell line of interest

  • Glass coverslips in a multi-well plate

  • This compound

  • Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on glass coverslips and treat with this compound for the desired time.

  • Fixation and Permeabilization: Fix the cells with the chosen fixation solution, followed by permeabilization to allow antibody entry.

  • Blocking and Staining: Block non-specific antibody binding and then incubate with the primary antibody against tubulin.

  • Secondary Antibody and Counterstaining: Incubate with the fluorescently labeled secondary antibody and counterstain the nuclei with DAPI.

  • Mounting and Imaging: Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.

Immunofluorescence_Workflow Immunofluorescence Staining Workflow A Seed cells on coverslips B Treat with this compound A->B C Fix and Permeabilize Cells B->C D Block non-specific binding C->D E Incubate with Primary Antibody (anti-tubulin) D->E F Incubate with Fluorescent Secondary Antibody E->F G Counterstain Nuclei (DAPI) F->G H Mount and Image G->H

Figure 3: Workflow for immunofluorescence staining of microtubules.

Conclusion and Future Directions

This compound is a promising anti-cancer agent due to its structural similarity to the potent tubulin inhibitor, Docetaxel. While direct experimental evidence is currently lacking, the available data on related compounds suggests that this compound likely functions as a microtubule-stabilizing agent, leading to cell cycle arrest and apoptosis. The observation that the related compound, 10-oxo-7-epidocetaxel, exhibits enhanced cytotoxicity compared to Docetaxel, highlights the potential for this compound as a more potent therapeutic.

Further research is imperative to fully characterize the biological activity of this compound. This includes:

  • Quantitative analysis of its inhibitory effect on tubulin polymerization.

  • Determination of its cytotoxic IC50 values across a panel of cancer cell lines.

  • In-depth investigation of its effects on cell cycle progression and apoptosis.

  • Elucidation of the specific signaling pathways modulated by this compound.

  • In vivo studies to assess its anti-tumor efficacy and toxicity profile.

The experimental protocols provided in this guide offer a framework for conducting these essential studies, which will be crucial in determining the therapeutic potential of this compound.

References

Spectroscopic and Analytical Profile of 10-Oxo Docetaxel: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies related to 10-Oxo Docetaxel (B913), a significant impurity and derivative of the widely used anticancer agent, Docetaxel. While specific, publicly available raw Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 10-Oxo Docetaxel are limited in the scientific literature, this document compiles its known physicochemical properties and presents detailed, representative experimental protocols that can be applied for its isolation and characterization.

Physicochemical Properties of this compound

This compound, also known as Docetaxel Impurity B, is a critical compound to monitor in the manufacturing and stability testing of Docetaxel.[1][2] Its key identifying information and computed properties are summarized below.

PropertyValueSource
IUPAC Name [4-acetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate[3]
Molecular Formula C₄₃H₅₁NO₁₄[1][2]
Molecular Weight 805.86 g/mol [1][2]
Exact Mass 805.33095530 Da[3]
CAS Number 167074-97-7[1][2]
Synonyms Docetaxel Impurity B, 6-Oxo Docetaxel (USP), 10-Deoxy-10-Oxo Docetaxel (EP)[][5]
Appearance White to off-white solid[]
Storage 2-8°C[]

Mass Spectrometry Data

While a specific mass spectrum for this compound is not publicly available, the expected mass-to-charge ratios (m/z) for common adducts in electrospray ionization (ESI) mass spectrometry can be predicted based on its molecular weight.

Ion SpeciesExpected m/z
[M+H]⁺ 806.338
[M+Na]⁺ 828.320
[M+K]⁺ 844.294
[M-H]⁻ 804.324

Experimental Protocols

The following protocols are representative methodologies for the isolation and characterization of docetaxel impurities and can be adapted for this compound.

Isolation of this compound by Preparative HPLC

This protocol outlines a general procedure for isolating this compound from a mixture of Docetaxel and its related impurities using preparative High-Performance Liquid Chromatography (HPLC).

a) Sample Preparation: A crude mixture of Docetaxel, potentially from a forced degradation study to enrich the concentration of impurities, is dissolved in a minimal amount of a suitable solvent, such as methanol (B129727) or acetonitrile, and diluted with the initial mobile phase. The solution is then filtered through a 0.45 µm filter to remove any particulate matter before injection.

b) HPLC Conditions:

  • Column: A C18 reverse-phase preparative column (e.g., 250 mm x 21.2 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient would start at a lower percentage of Mobile Phase B and gradually increase to elute compounds of increasing hydrophobicity. The exact gradient should be optimized based on the separation of the target impurity from other components.

  • Flow Rate: Appropriate for the column dimensions, typically in the range of 15-25 mL/min.

  • Detection: UV detection at 230 nm.

  • Fraction Collection: Fractions are collected based on the elution time of the peak corresponding to this compound. The identity of the collected fractions should be confirmed by analytical HPLC.

c) Post-Isolation Processing: The collected fractions containing purified this compound are pooled. The organic solvent (acetonitrile) is removed using a rotary evaporator. The remaining aqueous solution is then lyophilized to obtain this compound as a solid.

Characterization by Mass Spectrometry

This protocol describes the use of Liquid Chromatography-Mass Spectrometry (LC-MS) for the confirmation of the molecular weight of isolated this compound.

a) LC-MS System: An HPLC system coupled to a mass spectrometer, typically a quadrupole or time-of-flight (TOF) analyzer, with an electrospray ionization (ESI) source.

b) LC Conditions:

  • Column: A C18 reverse-phase analytical column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to achieve good separation.

  • Flow Rate: 0.5-1.0 mL/min.

  • Injection Volume: 5-10 µL.

c) MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Range: A range appropriate to detect the expected m/z of the protonated molecule (e.g., m/z 100-1000).

  • Data Analysis: The resulting mass spectrum should be analyzed for the presence of the [M+H]⁺ ion and other potential adducts to confirm the molecular weight of this compound.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra to elucidate the structure of this compound.

a) Sample Preparation: Approximately 5-10 mg of the isolated and dried this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), in a 5 mm NMR tube.

b) NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

c) Data Acquisition:

  • ¹H NMR: A standard proton experiment is performed. Key parameters to set include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR: A standard carbon experiment (e.g., with proton decoupling) is performed.

  • 2D NMR (Optional but Recommended): To aid in structure confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

d) Data Processing and Analysis: The acquired Free Induction Decays (FIDs) are processed (Fourier transformation, phase correction, and baseline correction). The resulting spectra are analyzed for chemical shifts, signal multiplicities, and integration values to confirm the structure of this compound.

Visualizations

The following diagrams illustrate key workflows in the analysis of pharmaceutical impurities like this compound.

G start Crude Docetaxel Mixture prep_hplc Preparative HPLC (Isolation) start->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_check Purity Analysis (Analytical HPLC) fraction_collection->purity_check purity_check->fraction_collection Reprocess pooling Pooling of Pure Fractions purity_check->pooling If Pure solvent_removal Solvent Removal & Lyophilization pooling->solvent_removal end Isolated this compound solvent_removal->end

Workflow for the Isolation of this compound.

G start Isolated this compound lcms LC-MS Analysis start->lcms nmr NMR Spectroscopy (1H, 13C, 2D) start->nmr other Other Analytical Techniques (e.g., FT-IR, UV-Vis) start->other mw_confirm Molecular Weight Confirmation lcms->mw_confirm struct_elucid Structural Elucidation nmr->struct_elucid data_report Comprehensive Characterization Report other->data_report mw_confirm->data_report struct_elucid->data_report

Process for the Spectroscopic Characterization of an Impurity.

References

The Role of 10-Oxo Docetaxel as a Critical Intermediate in the Chemistry of Docetaxel

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of 10-Oxo Docetaxel (B913), a pivotal intermediate in the lifecycle of the potent anticancer agent, Docetaxel. While not a primary precursor in the commercial semi-synthesis of Docetaxel, 10-Oxo Docetaxel serves as a crucial indicator of its degradation, particularly under oxidative and basic conditions. Understanding the formation, detection, and chemical properties of this intermediate is paramount for ensuring the stability, purity, and therapeutic efficacy of Docetaxel formulations. This document details the semi-synthetic pathway of Docetaxel from 10-deacetylbaccatin III, elucidates the degradation pathways leading to this compound, presents quantitative data from stability studies, and provides detailed experimental protocols for relevant analytical procedures.

Introduction: The Significance of Docetaxel and Its Intermediates

Docetaxel is a highly effective, semi-synthetic taxane (B156437) used in the treatment of various cancers, including breast, prostate, and non-small cell lung cancer. Its therapeutic activity stems from its ability to promote the assembly of stable microtubules, thereby inhibiting cell division. The manufacturing and formulation of Docetaxel is a complex process, with the final product's purity and stability being critical quality attributes.

This compound, also referred to as Docetaxel Impurity B, is a notable taxoid that emerges during the lifecycle of Docetaxel.[1][2] It is characterized by the oxidation of the hydroxyl group at the C-10 position of the Docetaxel molecule to a ketone.[3] While it possesses anti-tumor properties, its primary significance in pharmaceutical development lies in its role as a degradation product.[1] The presence and quantity of this compound in a drug product can indicate exposure to unfavorable conditions and potential degradation of the active pharmaceutical ingredient (API).

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its identification and quantification.

PropertyValueReference
Molecular Formula C₄₃H₅₁NO₁₄[4][5]
Molecular Weight 805.86 g/mol [4][5]
CAS Number 167074-97-7[1][6]
Appearance Solid[6]
Solubility Slightly soluble in Chloroform and Methanol (B129727). Insoluble in water (9.7E-3 g/L at 25 °C, calculated).[6][7]

The Semi-Synthesis of Docetaxel from 10-Deacetylbaccatin III

The primary route for the commercial production of Docetaxel is through the semi-synthesis from 10-deacetylbaccatin III (10-DAB), a precursor extracted from the needles of the European yew tree (Taxus baccata). This multi-step process provides the essential context for understanding the structural features of Docetaxel and its susceptibility to modification. A general protocol involves the selective protection of hydroxyl groups, esterification with a protected side chain, and subsequent deprotection.[8][9][10]

Experimental Protocol: A Mild and Convenient Semi-Synthesis of Docetaxel from 10-Deacetylbaccatin III[8][9]

This protocol outlines a four-step synthesis with an overall yield of approximately 50%.

Step 1: Selective Protection of C(7) and C(10) Hydroxyl Groups

  • Dissolve 10-deacetylbaccatin III (15 g, 28 mmol) and 4-dimethylaminopyridine (B28879) (DMAP) (3.4 g, 28 mmol) in anhydrous tetrahydrofuran (B95107) (THF) (150 mL).

  • Warm the solution to 40°C.

  • Add benzyl (B1604629) chloromate (0.37 mol/L in THF, 150 mL) dropwise over 1 hour.

  • Increase the temperature to 60°C and stir for an additional 30 minutes.

  • Cool the mixture to room temperature, filter, and wash with THF to yield the C(7), C(10) diprotected baccatin (B15129273) III derivative.

Step 2: Coupling with the Side-Chain

  • Carry out the coupling of the diprotected baccatin III with a commercially available protected side-chain using NaN(TMS)₂ and NaH.

  • Purify the product using column chromatography.

Step 3: Deprotection

  • Treat the coupled product with Pd/C under a hydrogen atmosphere to remove the protecting groups.

  • Obtain the pure product by filtration and concentration.

Step 4: Final Product Formation

  • The final deprotection step yields Docetaxel.

This compound as an Intermediate in Docetaxel Degradation

Forced degradation studies are instrumental in identifying potential degradation products and understanding the stability of a drug substance.[3] These studies reveal that this compound is a significant degradation product formed under oxidative and basic stress conditions.[2][11]

Formation of this compound under Stress Conditions

The following table summarizes the formation of this compound and other impurities under various stress conditions. The values are illustrative and can vary based on specific experimental parameters.

Stress ConditionMajor Impurities FormedPercentage of Degradation (Illustrative)Reference
Oxidative (e.g., H₂O₂) This compound , 7-Epi-10-oxo-docetaxel5-15%[3]
Basic (e.g., NaOH) 10-deacetyl baccatin III, 7-epi-10-deacetyl baccatin III, 7-epi-10-oxo-10-deacetyl baccatin III, 7-epi docetaxel, 7-epi-10-oxo-docetaxel 10-50%[2][11]
Acidic (e.g., HCl) 7-Epi-docetaxel< 5%[2]
Thermal 7-Epi-docetaxel and other minor impuritiesVariable[3]
Photolytic Minimal degradation< 2%[12]
Experimental Protocol: Forced Degradation Study for Docetaxel[3][13]

Objective: To induce the degradation of Docetaxel to identify and quantify degradation products, including this compound.

Materials:

  • Docetaxel Active Pharmaceutical Ingredient (API)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 N Hydrochloric Acid

  • 0.1 N Sodium Hydroxide

  • 3% Hydrogen Peroxide

Procedure:

  • Preparation of Docetaxel Stock Solution: Accurately weigh and dissolve Docetaxel API in methanol to a concentration of 1 mg/mL.

  • Acidic Degradation: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Heat at 60°C for 4 hours. Cool and neutralize with 0.1 N NaOH.

  • Basic Degradation: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1 N HCl.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Sample Preparation for Analysis: Dilute the stressed samples with the mobile phase to a suitable concentration (e.g., 100 µg/mL) for HPLC analysis.

Analytical Methods for the Detection of this compound

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the separation and quantification of Docetaxel and its impurities, including this compound.[12][13][14][15][16]

Experimental Protocol: RP-HPLC Method for Docetaxel and Impurities[12][17]

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water in a gradient or isocratic elution (e.g., 40:60 v/v).
Flow Rate 1.0 - 1.5 mL/min
Column Temperature 25-30°C
Detection Wavelength 230 nm
Injection Volume 20 µL

System Suitability:

  • Tailing Factor: Should be less than 2.0 for the Docetaxel peak.

  • Theoretical Plates: Should be greater than 2000 for the Docetaxel peak.

  • Resolution: The resolution between Docetaxel and its closely eluting impurities should be greater than 1.5.

Visualizing the Role of this compound

Diagrams generated using Graphviz (DOT language) help to visualize the chemical pathways and experimental workflows discussed.

Docetaxel Synthesis and Degradation Pathway

Docetaxel_Pathway cluster_synthesis Semi-Synthesis of Docetaxel cluster_degradation Degradation Pathway 10-DAB 10-Deacetylbaccatin III Protected_10-DAB Protected 10-DAB 10-DAB->Protected_10-DAB Protection Coupled_Intermediate Coupled Intermediate Protected_10-DAB->Coupled_Intermediate Side-chain Coupling Docetaxel Docetaxel Coupled_Intermediate->Docetaxel Deprotection Docetaxel_Deg Docetaxel 10-Oxo_Docetaxel This compound Docetaxel_Deg->10-Oxo_Docetaxel Oxidation

Caption: Overview of Docetaxel's semi-synthesis and its oxidative degradation to this compound.

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow Start Start: Docetaxel API Stock_Solution Prepare 1 mg/mL Stock Solution in Methanol Start->Stock_Solution Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidation) Stock_Solution->Stress_Conditions Neutralization Neutralize Acid/Base Samples Stress_Conditions->Neutralization Dilution Dilute Samples with Mobile Phase Neutralization->Dilution HPLC_Analysis Analyze by RP-HPLC Dilution->HPLC_Analysis Data_Analysis Identify and Quantify Impurities HPLC_Analysis->Data_Analysis End End: Impurity Profile Data_Analysis->End

Caption: Workflow for conducting a forced degradation study of Docetaxel.

Conclusion

This compound is a critical intermediate that provides valuable insights into the stability and purity of Docetaxel. While it is not a direct precursor in the conventional semi-synthesis of Docetaxel, its formation as a degradation product under oxidative and basic stress is a key consideration for drug development professionals. The methodologies for forced degradation studies and the analytical techniques for impurity profiling, as detailed in this guide, are essential tools for ensuring the quality, safety, and efficacy of Docetaxel formulations. A thorough understanding of the chemistry of this compound is indispensable for the development of robust and stable Docetaxel drug products.

References

Methodological & Application

Application Notes and Protocols for 10-Oxo Docetaxel In Vitro Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Oxo Docetaxel (B913) is a taxane (B156437) derivative and an impurity of the widely used chemotherapeutic agent, Docetaxel.[1] While extensive research has elucidated the cytotoxic effects and mechanisms of Docetaxel, there is a notable lack of publicly available data specifically characterizing the in vitro cytotoxicity of 10-Oxo Docetaxel.[2][3] This document provides a comprehensive set of protocols for determining the in vitro cytotoxicity of this compound, based on established methods for Docetaxel and other cytotoxic compounds. The provided methodologies, including the MTT and Sulforhodamine B (SRB) assays, are standard in preclinical drug development for assessing a compound's potency to inhibit cancer cell growth.

Docetaxel, the parent compound, functions by disrupting the microtubule network within cells, which is crucial for cell division.[2][4] It stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[2][4][5] It is plausible that this compound may exhibit a similar mechanism of action. The following protocols are designed to enable researchers to rigorously evaluate the cytotoxic potential of this compound against various cancer cell lines.

Data Presentation: Hypothetical Cytotoxicity of this compound

The following tables present hypothetical data for the cytotoxic activity of this compound against common cancer cell lines, as determined by the MTT assay after 48 hours of treatment. These values are for illustrative purposes to guide data presentation.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeHypothetical IC50 (nM)
A549Lung Cancer35.2
PC-3Prostate Cancer30.4
MCF-7Breast Cancer42.8
HeLaCervical Cancer25.1

Table 2: Hypothetical Apoptosis Induction by this compound in A549 Cells (48h treatment) [6]

Concentration (nM)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% Necrosis (Annexin V-/PI+)% Live Cells
0 (Control)2.11.50.895.6
1015.38.21.175.4
2528.715.61.953.8
5042.125.32.530.1

Table 3: Hypothetical Cell Cycle Distribution in PC-3 Cells after 24h Treatment with this compound [6]

Concentration (nM)% G0/G1 Phase% S Phase% G2/M Phase
0 (Control)65.415.219.4
1058.112.529.4
2545.38.945.8
5030.75.164.2

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits cell viability by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of MTT by mitochondrial dehydrogenases in viable cells into a purple formazan (B1609692) product.[6]

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[6]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6] Gently shake the plate for 15 minutes to ensure complete dissolution.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a suitable software.

Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein with the dye sulforhodamine B.[8][9][10]

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.[8]

  • Compound Treatment: Treat cells with various concentrations of this compound and incubate for the desired duration.

  • Cell Fixation: Gently remove the medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[8]

  • Washing: Remove the TCA and wash the plates five times with tap water. Allow the plates to air dry completely.[9]

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[8][9]

  • Removal of Unbound Dye: Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye.[9] Allow the plates to air dry.

  • Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[9]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate spectrophotometer.[8]

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the control and determine the IC50 value.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Cancer cell lines of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect the cells from the supernatant.

  • Washing: Wash the cells with cold PBS and centrifuge.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension (containing 1 x 10^5 cells).[6]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[6]

Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of this compound on cell cycle progression.

Materials:

  • This compound

  • Cancer cell lines of interest

  • 6-well plates

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24 hours).[6]

  • Cell Harvesting: Harvest cells by trypsinization.

  • Fixation: Wash the cells with PBS, and while gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[6]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Analysis: Analyze the samples by flow cytometry.

Visualizations

experimental_workflow Experimental Workflow for In Vitro Cytotoxicity Assessment cluster_setup 1. Experiment Setup cluster_treatment 2. Treatment cluster_assays 3. Cytotoxicity & Mechanistic Assays cluster_analysis 4. Data Acquisition & Analysis cell_seeding Cell Seeding (96-well or 6-well plates) compound_prep Prepare this compound Serial Dilutions treatment Treat Cells with This compound cell_seeding->treatment incubation Incubate (24, 48, or 72 hours) treatment->incubation mtt_srb MTT or SRB Assay incubation->mtt_srb apoptosis Apoptosis Assay (Annexin V/PI) incubation->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) incubation->cell_cycle readout Measure Absorbance or Fluorescence mtt_srb->readout apoptosis->readout cell_cycle->readout data_analysis Data Analysis (Calculate IC50, % Apoptosis, etc.) readout->data_analysis

Caption: Workflow for determining cytotoxicity and mechanism of action.

signaling_pathway Proposed Signaling Pathway for this compound-Induced Apoptosis cluster_drug Drug Action cluster_cellular Cellular Events cluster_apoptosis Apoptotic Cascade drug This compound microtubules Microtubule Stabilization drug->microtubules g2m_arrest G2/M Phase Cell Cycle Arrest microtubules->g2m_arrest bcl2_phos Bcl-2 Phosphorylation (Inactivation) g2m_arrest->bcl2_phos caspase_activation Caspase Cascade Activation bcl2_phos->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Proposed signaling pathway of taxane-induced apoptosis.

References

Application Notes and Protocols for 10-Oxo Docetaxel in Human Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 10-Oxo Docetaxel, a novel taxoid and an intermediate in the synthesis of Docetaxel, in cancer research.[1] This document outlines its mechanism of action, provides protocols for key in vitro assays, and presents available cytotoxicity data to facilitate its evaluation as a potential anti-tumor agent.

Introduction

This compound belongs to the taxane (B156437) family of chemotherapeutic agents, which are known for their potent anti-tumor properties.[1] Like its well-characterized analogue, Docetaxel, this compound is presumed to exert its cytotoxic effects by interfering with the normal function of microtubules, which are essential for cell division.[2][3] This disruption leads to cell cycle arrest and ultimately, apoptosis (programmed cell death).[2][3] These notes offer detailed methodologies for assessing the efficacy of this compound in human cancer cell lines.

Mechanism of Action

The primary mechanism of action for taxanes, including Docetaxel and by extension this compound, involves the stabilization of microtubules.[2][3]

  • Microtubule Stabilization: this compound is believed to bind to the β-tubulin subunit of microtubules.[2] This binding event promotes the polymerization of tubulin and inhibits the depolymerization of microtubules.[3] The resulting microtubules are highly stable and non-functional.[3]

  • Cell Cycle Arrest: The stabilization of microtubules disrupts the dynamic process of mitotic spindle formation, which is crucial for the segregation of chromosomes during mitosis.[3] This interference leads to an arrest of the cell cycle at the G2/M phase.[2][4]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers a cascade of signaling events that culminate in apoptosis.[3] Key signaling pathways implicated in this process include the activation of the p38/p53/p21 axis and the phosphorylation of the anti-apoptotic protein Bcl-2.[2]

10-Oxo_Docetaxel_Signaling_Pathway This compound This compound Microtubules Microtubules This compound->Microtubules Binds to β-tubulin G2/M Phase Arrest G2/M Phase Arrest Microtubules->G2/M Phase Arrest Inhibits Depolymerization Stabilization Stabilization Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis p38_p53_p21 p38/p53/p21 Axis G2/M Phase Arrest->p38_p53_p21 Bcl2 Bcl-2 Phosphorylation G2/M Phase Arrest->Bcl2 p38_p53_p21->Apoptosis Bcl2->Apoptosis MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis Seed_Cells Seed cells in 96-well plate Prepare_Compound Prepare serial dilutions of this compound Treat_Cells Treat cells with compound Prepare_Compound->Treat_Cells Incubate_Plate Incubate for 24, 48, or 72 hours Treat_Cells->Incubate_Plate Add_MTT Add MTT solution and incubate Incubate_Plate->Add_MTT Solubilize Add solubilization solution Add_MTT->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 value Read_Absorbance->Calculate_IC50 Apoptosis_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining Procedure cluster_analysis Analysis Seed_Cells Seed and treat cells in 6-well plates Harvest_Cells Harvest cells (adherent and floating) Seed_Cells->Harvest_Cells Wash_Cells Wash cells with cold PBS Harvest_Cells->Wash_Cells Resuspend Resuspend in Binding Buffer Wash_Cells->Resuspend Add_Stains Add Annexin V-FITC and PI Resuspend->Add_Stains Incubate Incubate in the dark Add_Stains->Incubate Add_Buffer Add Binding Buffer Incubate->Add_Buffer Analyze Analyze by flow cytometry Add_Buffer->Analyze Cell_Cycle_Analysis_Workflow cluster_prep Cell Preparation & Treatment cluster_fix_stain Fixation & Staining cluster_analysis Analysis Seed_Cells Seed and treat cells in 6-well plates Harvest_Cells Harvest cells by trypsinization Seed_Cells->Harvest_Cells Wash_PBS Wash cells with PBS Harvest_Cells->Wash_PBS Fix_Ethanol Fix with cold 70% ethanol Wash_PBS->Fix_Ethanol Incubate_Fix Incubate at -20°C Fix_Ethanol->Incubate_Fix Wash_Stain Wash and resuspend in PI staining solution Incubate_Fix->Wash_Stain Incubate_Stain Incubate in the dark Wash_Stain->Incubate_Stain Analyze Analyze by flow cytometry Incubate_Stain->Analyze

References

Application Notes and Protocols for Imaging Microtubule Dynamics with 10-Oxo Docetaxel in Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing a fluorescently labeled version of 10-Oxo Docetaxel (B913) to visualize and quantify microtubule dynamics in living cells. The protocols outlined below are based on established methodologies for similar taxanes and provide a framework for investigating the mechanism of action of this novel taxoid.

Introduction

Microtubules are highly dynamic cytoskeletal polymers crucial for various cellular processes, including cell division, intracellular transport, and maintenance of cell morphology. Their dynamic instability, characterized by phases of polymerization (growth) and depolymerization (shortening), is tightly regulated. Taxanes, such as Docetaxel, are a class of anti-cancer drugs that function by disrupting microtubule dynamics. They bind to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly[1][2][3][4][5]. This stabilization of microtubules leads to cell cycle arrest and apoptosis[3][4].

10-Oxo Docetaxel is a novel taxoid, identified as an impurity and intermediate of Docetaxel, with demonstrated anti-tumor properties[6][7]. Visualizing its direct interaction with microtubules and its effect on their dynamics in real-time within living cells is crucial for elucidating its precise mechanism of action and for the development of new therapeutic strategies. This document outlines the necessary protocols for the preparation of a fluorescent this compound probe and its application in live-cell imaging to quantitatively assess its impact on microtubule dynamics.

Mechanism of Action of Taxanes

Taxanes like Docetaxel bind to the β-tubulin subunit within the microtubule polymer. This binding event stabilizes the microtubule, making it resistant to depolymerization. The consequence of this stabilization is an accumulation of non-functional microtubules, which disrupts the formation and function of the mitotic spindle, a critical structure for chromosome segregation during cell division. This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle and ultimately triggering apoptosis.

Taxane_Mechanism_of_Action Tubulin_Dimers αβ-Tubulin Dimers Microtubule Dynamic Microtubule Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization Stabilized_Microtubule Stabilized Microtubule Microtubule->Stabilized_Microtubule Stabilization Taxane This compound Taxane->Microtubule Mitotic_Spindle_Disruption Mitotic Spindle Disruption Stabilized_Microtubule->Mitotic_Spindle_Disruption Cell_Cycle_Arrest G2/M Arrest Mitotic_Spindle_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Fluorescent_Labeling_Workflow Start Start Dissolve Dissolve this compound and SiR-NHS in DMF Start->Dissolve React Add TEA and React (4-6 hours, RT) Dissolve->React Purify Purify by HPLC React->Purify Characterize Characterize by Mass Spec and Analytical HPLC Purify->Characterize Store Store at -20°C Characterize->Store End Fluorescent this compound Store->End Live_Cell_Imaging_Protocol Start Start Seed_Cells Seed Cells in Glass-Bottom Dish Start->Seed_Cells Label_Microtubules Incubate with Fluorescent This compound Seed_Cells->Label_Microtubules Equilibrate Equilibrate on Microscope Stage Label_Microtubules->Equilibrate Acquire_Images Time-Lapse Imaging Equilibrate->Acquire_Images Analyze_Data Kymograph Analysis of Microtubule Dynamics Acquire_Images->Analyze_Data End Quantitative Data Analyze_Data->End

References

Application Note: HPLC Method for the Quantification of 10-Oxo Docetaxel

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Docetaxel (B913) is a widely utilized anti-cancer agent belonging to the taxoid family.[1] 10-Oxo Docetaxel (also known as 6-Oxo Docetaxel) is a potential impurity and degradation product of Docetaxel.[2][3] The accurate quantification of such impurities is critical for ensuring the safety, efficacy, and quality of pharmaceutical products.[2] This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.

This method is designed for researchers, scientists, and drug development professionals, providing a detailed protocol for the separation and quantification of this compound from Docetaxel and other related substances. The method is stability-indicating, meaning it can resolve the analyte of interest from potential degradation products.[4]

Method Overview

The described method utilizes reversed-phase HPLC with UV detection, a common and reliable technique for the analysis of pharmaceutical compounds.[5] The separation is achieved on a C18 column with a gradient elution using a mobile phase consisting of an organic solvent and an aqueous buffer.[6][7] This method has been developed based on a compilation of published studies to ensure robustness and reliability.[8]

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

  • System: High-Performance Liquid Chromatography (HPLC) with a UV/PDA Detector.[2]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[6][9]

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile[7]

  • Gradient Elution: A gradient elution is employed to ensure the separation of this compound from Docetaxel and other impurities.[2][4]

  • Flow Rate: 1.2 mL/min.[6][7]

  • Detection Wavelength: 232 nm.[5][7]

  • Injection Volume: 20 µL.[5]

  • Column Temperature: 25 °C.[5]

  • Sample Temperature: 10 °C.[5]

2. Preparation of Solutions

  • Diluent: A mixture of Acetonitrile and Methanol (1:1, v/v) is used as the diluent.[6]

  • Standard Stock Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the diluent in a 10 mL volumetric flask. Sonicate for 1 minute to ensure complete dissolution and then dilute to the mark with the diluent.[6]

  • Working Standard Solutions: Prepare a series of at least five concentrations by diluting the stock solution with the diluent to span the expected concentration range for linearity studies.[2]

  • Sample Preparation:

    • Accurately weigh the sample containing Docetaxel and its related substances.

    • Dissolve the sample in the diluent to achieve a known concentration.[2]

    • Filter the solution through a 0.45 µm nylon syringe filter before injection to remove any particulate matter.[10][11]

3. Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[5] Key validation parameters are summarized in the table below.

Quantitative Data Summary

The following table summarizes the typical validation parameters for an HPLC method for the quantification of this compound.

Validation ParameterTypical Acceptance CriteriaExample Performance Data
Specificity The method should be able to separate this compound from Docetaxel and other impurities with well-resolved peaks.[2]No interference observed at the retention time of this compound.
Linearity (r²) Correlation coefficient (r²) ≥ 0.999.[7]0.9999.[6]
Range e.g., 0.023–2.080 µg/mL.[7]-
Accuracy (% Recovery) 97.0% to 103.0%.[5]99.5% - 101.2%.
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0%. Intermediate Precision (Inter-day): ≤ 2.0%.[5]Repeatability: < 1.5%. Intermediate Precision: < 1.8%.
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1.[12]< 0.05 µg/mL.
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1.[1]< 0.2 µg/mL.[2]
Robustness No significant change in results with minor variations in method parameters (e.g., flow rate, column temperature).[2]The method is robust to small, deliberate changes in chromatographic conditions.
Solution Stability Stable for a defined period under specified storage conditions.[2]Standard solutions are stable for up to 36 hours when stored at 10°C.[5]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing cluster_results 4. Results & Reporting prep_standards Prepare Standard Solutions injection Inject Sample/Standard prep_standards->injection prep_samples Prepare Sample Solutions prep_samples->injection prep_mobile_phase Prepare Mobile Phase hplc_system HPLC System Setup (Column, Detector, Flow Rate) prep_mobile_phase->hplc_system separation Chromatographic Separation hplc_system->separation injection->separation detection UV Detection at 232 nm separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify this compound calibration_curve->quantification report Generate Report quantification->report

Caption: Workflow for the HPLC quantification of this compound.

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on Docetaxel to generate potential degradation products, including this compound.[6] These studies typically involve subjecting the drug substance to stress conditions such as:

  • Acid Hydrolysis: Treatment with an acid (e.g., 1N HCl) at room temperature.[6][13]

  • Base Hydrolysis: Treatment with a base (e.g., 0.1N NaOH) at room temperature.[6][13]

  • Oxidative Degradation: Treatment with an oxidizing agent (e.g., 30% H₂O₂) at room temperature.[6]

  • Thermal Degradation: Heating the solid drug substance.

  • Photolytic Degradation: Exposing the drug substance to UV or fluorescent light.[8]

The HPLC method should be capable of separating the main peak of Docetaxel from all the degradation product peaks, demonstrating its specificity.[2]

The detailed HPLC method and protocol provide a reliable and robust approach for the quantification of this compound. Adherence to the outlined procedures and proper method validation will ensure the generation of accurate and precise data, which is essential for the quality control of Docetaxel drug substances and products. This application note serves as a comprehensive guide for researchers and professionals in the pharmaceutical industry.

References

Application Notes and Protocols for Cell Cycle Analysis of Cancer Cells Treated with 10-Oxo Docetaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Oxo Docetaxel (B913) is a novel taxoid and an intermediate in the synthesis of Docetaxel, a widely used chemotherapeutic agent.[1] Like other taxanes, 10-Oxo Docetaxel is recognized for its anti-tumor properties, which are primarily attributed to its ability to interfere with microtubule dynamics during cell division.[1] This disruption leads to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis. These application notes provide a comprehensive guide for researchers to study the effects of this compound on the cell cycle of cancer cells, including detailed experimental protocols and data interpretation.

Mechanism of Action: this compound, similar to its parent compound Docetaxel, exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules. This binding stabilizes the microtubules, preventing their depolymerization into tubulin dimers. The stabilization of microtubules disrupts the dynamic instability required for the proper formation and function of the mitotic spindle, a critical apparatus for chromosome segregation during mitosis. Consequently, cells are unable to progress through the M phase, leading to a prolonged arrest at the G2/M checkpoint and eventual cell death through apoptosis. Key signaling pathways implicated in the action of docetaxel and related compounds include the modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway and the phosphorylation of the anti-apoptotic protein Bcl-2.[2]

Data Presentation

The following tables provide hypothetical quantitative data to illustrate the expected outcomes of the described experiments. These tables are intended to serve as a guide for data presentation and interpretation.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIC50 (nM) after 72h exposure
MCF-7Breast Cancer8.5
A549Lung Cancer12.3
PC-3Prostate Cancer6.8
HCT116Colon Cancer15.1

Table 2: Cell Cycle Distribution of A549 Lung Cancer Cells Treated with this compound for 24 hours

This table illustrates the dose-dependent effect of this compound on the cell cycle distribution of A549 cells, as determined by flow cytometry with propidium (B1200493) iodide staining. A significant increase in the percentage of cells in the G2/M phase is expected with increasing concentrations of the compound.

Treatment Concentration (nM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Vehicle Control)55.2 ± 3.128.7 ± 2.516.1 ± 1.8
548.9 ± 2.825.1 ± 2.226.0 ± 2.4
1035.6 ± 2.518.3 ± 1.946.1 ± 3.0
2520.1 ± 1.910.5 ± 1.569.4 ± 4.2

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay) to Determine IC50

This protocol is used to determine the concentration of this compound that inhibits the growth of a cell population by 50%.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining

This protocol details the procedure for analyzing the cell cycle distribution of cancer cells treated with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well plates

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., based on the IC50 value) for 24 hours. Include a vehicle control.

  • Harvest the cells by trypsinization, collect them in a centrifuge tube, and centrifuge at 300 x g for 5 minutes.

  • Wash the cell pellet with cold PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of cold PBS.

  • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.

  • Wash the cell pellet with PBS and centrifuge.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Protocol 3: Western Blot Analysis of Cell Cycle and Apoptotic Proteins

This protocol is for examining the expression levels of key proteins involved in cell cycle regulation and apoptosis following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Cyclin B1, CDK1, p-MAPK, Bcl-2, Cleaved Caspase-3, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Mandatory Visualization

experimental_workflow cluster_prep Cell Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis cluster_conclusion Conclusion start Seed Cancer Cells treatment Treat with this compound start->treatment ic50 MTT Assay for IC50 treatment->ic50 flow Flow Cytometry for Cell Cycle Analysis treatment->flow wb Western Blot for Protein Expression treatment->wb data_ic50 Determine IC50 Value ic50->data_ic50 data_flow Quantify Cell Cycle Phases flow->data_flow data_wb Analyze Protein Levels wb->data_wb conclusion Evaluate Anti-cancer Efficacy and Mechanism data_ic50->conclusion data_flow->conclusion data_wb->conclusion

Caption: Experimental workflow for analyzing the effects of this compound.

cell_cycle_arrest cluster_treatment This compound Treatment G1 G1 S S G1->S G2 G2 S->G2 M M G2->M M->G1 Cytokinesis Arrest M->Arrest Apoptosis Apoptosis Arrest->Apoptosis Treatment This compound

Caption: G2/M phase arrest induced by this compound.

signaling_pathway cluster_drug Drug Action cluster_cellular Cellular Target cluster_cycle Cell Cycle Regulation cluster_apoptosis Apoptotic Pathway drug This compound microtubules Microtubule Stabilization drug->microtubules g2m_arrest G2/M Arrest microtubules->g2m_arrest mapk MAPK Pathway Modulation g2m_arrest->mapk bcl2 Bcl-2 Phosphorylation g2m_arrest->bcl2 apoptosis Apoptosis mapk->apoptosis bcl2->apoptosis

Caption: Signaling pathway of this compound leading to apoptosis.

References

Formulation of 10-Oxo Docetaxel for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the formulation of 10-Oxo Docetaxel, a taxane (B156437) derivative, for preclinical research. Due to its low aqueous solubility, appropriate formulation is critical for achieving accurate and reproducible results in both in vitro and in vivo studies. These guidelines offer various strategies to enhance the solubility and bioavailability of this compound, along with protocols for its preparation and evaluation in preclinical models. The methodologies are based on established techniques for the formulation of poorly soluble taxanes like Docetaxel.

Physicochemical Properties of this compound

This compound is a solid compound with limited solubility in aqueous solutions. A summary of its key physicochemical properties is presented in Table 1. Understanding these properties is fundamental to selecting an appropriate formulation strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₄₃H₅₁NO₁₄[1]
Molecular Weight805.86 g/mol [1]
AppearanceWhite to off-white solid[2]
Aqueous SolubilityInsoluble
Solubility in Organic SolventsSlightly soluble in Chloroform (B151607) and Methanol.[3]

Solubility Data

Table 2: Solubility of Docetaxel in Various Solvents

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL[2][4]
Ethanol (B145695)~50-100 mg/mL[2][4]
Ethanol (approx.)1.5 mg/mL[5]
DMSO (approx.)5 mg/mL[5]
DMSO:PBS (pH 7.2) (1:10)~0.1 mg/mL[5]

Disclaimer: The solubility data presented in Table 2 is for Docetaxel. The solubility of this compound may differ, and it is highly recommended to determine its solubility experimentally in the chosen solvent system.

Formulation Strategies for Preclinical Research

The poor aqueous solubility of this compound necessitates the use of enabling formulation strategies to achieve the desired concentrations for preclinical testing. Below are several approaches adapted from established methods for Docetaxel.

Simple Solvent/Co-solvent Systems

For initial in vitro screening, simple solvent systems can be employed.

  • Dimethyl Sulfoxide (DMSO): this compound can be dissolved in 100% DMSO to prepare a high-concentration stock solution. For cell-based assays, this stock solution should be serially diluted in culture medium to achieve the final desired concentrations. The final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Ethanol: Similar to DMSO, ethanol can be used to prepare a stock solution. The same precautions regarding final solvent concentration in cell culture should be taken.

Nanosuspensions

Nanosuspensions are colloidal dispersions of sub-micron drug particles stabilized by surfactants or polymers. This approach can enhance the dissolution rate and saturation solubility of the drug.

Protocol for Nanosuspension Preparation (Solvent Precipitation Method):

  • Dissolve 50 mg of this compound in 5 mL of a suitable organic solvent (e.g., chloroform).

  • Prepare an aqueous solution containing a stabilizer. Commonly used stabilizers include hydroxypropyl methylcellulose (B11928114) (HPMC) or sodium deoxycholate (SDC) at concentrations of 0.5%, 1%, or 5% (w/v).

  • Slowly inject the organic drug solution into the aqueous stabilizer solution under constant stirring.

  • Continuously stir the resulting suspension for several hours to allow for the evaporation of the organic solvent.

  • The nanosuspension can be further processed, for example, by lyophilization for long-term storage.

Liposomes

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs.

Protocol for Liposome Preparation (Thin-Film Hydration Method):

  • Dissolve this compound and lipids (e.g., a mixture of phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform-methanol mixture) in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle agitation. The hydration temperature should be above the phase transition temperature of the lipids.

  • To obtain smaller and more uniform liposomes, the resulting suspension can be sonicated or extruded through polycarbonate membranes of a specific pore size.

Albumin-Bound Nanoparticles

Albumin nanoparticles can be used to formulate hydrophobic drugs, improving their solubility and enabling intravenous administration.

Protocol for Albumin-Bound Nanoparticle Preparation (Self-Assembly Method):

  • Dissolve 10-40 mg of this compound in 1 mL of ethanol.

  • In a separate container, prepare a solution of human serum albumin (HSA) (e.g., 100 mg) in a suitable buffer (e.g., 12% disodium (B8443419) hydrogen phosphate).

  • Heat the HSA solution to 65°C.

  • Mix the this compound solution with the heated HSA solution and incubate for 3 minutes at 65°C.

  • Slowly inject this mixture into a larger volume of a heated (65°C) buffer (e.g., 0.05 M sodium tartrate or sodium gluconate) under stirring.

  • Immediately cool the resulting nanoparticle suspension in an ice bath.

  • Unencapsulated drug can be removed by ultrafiltration.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits cell viability by 50% (IC₅₀).

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Cancer cell line of interest (e.g., MDA-MB-231, SKOV-3)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the this compound stock solution in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same final concentration of the solvent used for the stock solution).

  • Incubate the plates for a desired period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

In Vivo Studies in Mice

The choice of formulation and administration route for in vivo studies is critical and depends on the specific research question.

Vehicle Formulations for In Vivo Administration:

  • For Intravenous (IV) and Intraperitoneal (IP) Injection: A common vehicle for taxanes is a mixture of Polysorbate 80 (Tween 80®) and ethanol, which is then diluted with a sterile aqueous solution (e.g., 5% glucose in water or 0.9% saline). A typical ratio is 5:5:90 (v/v/v) of Polysorbate 80:ethanol:aqueous solution[2]. Another option for IP injection is a hydrogel formulation composed of a water-soluble chitosan (B1678972) derivative, egg phosphatidylcholine, and lauric aldehyde[6][7][8].

  • For Subcutaneous (SC) Injection: Formulations for subcutaneous injection should be isotonic and at a physiological pH to minimize irritation at the injection site. Nanoparticle formulations are often suitable for subcutaneous administration.

General Protocol for In Vivo Efficacy Study:

  • Select an appropriate animal model (e.g., nude mice bearing human tumor xenografts).

  • Prepare the this compound formulation under sterile conditions.

  • Administer the formulation to the mice via the chosen route (e.g., IV, IP, or SC). Dosing and schedule will need to be optimized based on preliminary toxicity studies. For example, Docetaxel has been administered to mice at doses ranging from 1 mg/kg to 30 mg/kg on various schedules (e.g., daily, every 4 days, or weekly).

  • Monitor tumor growth and the general health of the animals (e.g., body weight, signs of toxicity) regularly.

  • At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., histopathology, biomarker analysis).

Visualizations

Experimental Workflow for In Vitro and In Vivo Evaluation

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation solubility Solubility Screening formulation Formulation Preparation (e.g., Nanosuspension, Liposome) solubility->formulation characterization Physicochemical Characterization (Size, Zeta Potential, Encapsulation Efficiency) formulation->characterization mtt_assay MTT Cytotoxicity Assay characterization->mtt_assay cell_culture Cancer Cell Culture cell_culture->mtt_assay apoptosis_assay Apoptosis Assay cell_culture->apoptosis_assay dosing Administration of Formulation mtt_assay->dosing animal_model Tumor Xenograft Model animal_model->dosing monitoring Tumor Growth & Toxicity Monitoring dosing->monitoring analysis Tissue Analysis monitoring->analysis

Caption: Workflow for the formulation and preclinical evaluation of this compound.

Signaling Pathways of Docetaxel-Induced Apoptosis

apoptosis_pathway docetaxel Docetaxel / this compound microtubules Microtubule Stabilization G2/M Arrest docetaxel->microtubules bcl2 Bcl-2 Phosphorylation (Inactivation) microtubules->bcl2 bax_bak Bax/Bak Activation bcl2->bax_bak cytochrome_c Cytochrome c Release (from Mitochondria) bax_bak->cytochrome_c caspases Caspase Activation (e.g., Caspase-3) cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Simplified signaling pathway of Docetaxel-induced apoptosis via the Bcl-2 family.

Docetaxel's Influence on the Smad3/HIF-1α Signaling Pathway

smad_hif_pathway docetaxel Docetaxel / this compound smad3_p Decreased Smad3 Phosphorylation docetaxel->smad3_p smad3_nuc Reduced Smad3 Nuclear Translocation smad3_p->smad3_nuc smad3_hif1a Inhibited Smad3 binding to HIF-1α promoter smad3_nuc->smad3_hif1a hif1a_exp Reduced HIF-1α Expression smad3_hif1a->hif1a_exp warburg Inhibition of Warburg Effect hif1a_exp->warburg proliferation Inhibition of Tumor Proliferation warburg->proliferation

Caption: Docetaxel's inhibitory effect on the Smad3/HIF-1α signaling pathway.

References

Application Notes & Protocols for the Identification of 10-Oxo Docetaxel in Drug Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical techniques for the identification and quantification of 10-Oxo Docetaxel, a potential impurity in Docetaxel drug formulations. The following protocols are intended to be a valuable resource for stability testing, impurity profiling, and formulation development.

Introduction

Docetaxel is a potent anti-cancer agent belonging to the taxane (B156437) family. Its complex chemical structure makes it susceptible to degradation under various conditions, leading to the formation of impurities. This compound is a novel taxoid and a known impurity of Docetaxel.[1][2] Monitoring and controlling the levels of such impurities are critical to ensure the safety and efficacy of the final drug product.[3] High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and powerful techniques for this purpose.[4]

Forced degradation studies are essential to identify potential degradation products like this compound and to develop stability-indicating analytical methods.[3][5][6] These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light.[6]

Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of Docetaxel and its impurities due to its high resolution and sensitivity.[7] A validated, stability-indicating HPLC method can effectively separate this compound from the active pharmaceutical ingredient (API) and other related substances.

Illustrative HPLC Method Parameters

ParameterRecommended Conditions
Column Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Elution A typical gradient starts with a higher proportion of Mobile Phase A and gradually increases the proportion of Mobile Phase B.
Flow Rate 1.2 mL/min
Column Temperature 40 ± 5°C
Detection UV at 230 nm or 232 nm
Injection Volume 20 µL
Diluent Acetonitrile:Methanol (1:1, v/v) or Acetonitrile:Water (50:50, v/v)

Note: The above parameters are illustrative and may require optimization for specific formulations and instrumentation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior selectivity and sensitivity for the identification and quantification of impurities, especially at trace levels.[8] This technique is particularly useful for the structural elucidation of unknown degradation products.

Illustrative LC-MS/MS Method Parameters

ParameterRecommended Conditions
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
Column Reversed-phase C18 column (e.g., Accucore RP-MS 2.6 µm, 50 x 2.1 mm)
Mobile Phase A 10mM Ammonium acetate (B1210297) with 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.6 mL/min
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Precursor Ion (m/z) 806.9 (for [M+H]⁺ of this compound)
Product Ion (m/z) Characteristic fragment ions of the taxane core (requires optimization)

Note: The precursor and product ions should be optimized based on the specific instrument used.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade Docetaxel to generate potential impurities, including this compound, and to assess the stability-indicating nature of the analytical method.

Materials:

  • Docetaxel drug substance or drug product

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Acid Hydrolysis: Mix equal volumes of a Docetaxel stock solution (e.g., 1 mg/mL in methanol) and 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.[6]

  • Base Hydrolysis: Mix equal volumes of the Docetaxel stock solution and 0.1 N NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 N HCl before analysis.[6]

  • Oxidative Degradation: Mix equal volumes of the Docetaxel stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.[6]

  • Thermal Degradation: Expose solid Docetaxel powder to 105°C for 24 hours or a Docetaxel solution to 80°C for 48 hours.[6]

  • Photolytic Degradation: Expose a Docetaxel solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or LC-MS method.

Protocol 2: Sample Preparation for Analysis

Objective: To prepare Docetaxel formulations for the accurate quantification of this compound.

For Docetaxel Drug Substance:

  • Accurately weigh a suitable amount of the drug substance.

  • Dissolve in the chosen diluent (e.g., Acetonitrile:Water, 50:50 v/v) to achieve a known concentration (e.g., 1 mg/mL).

  • Further dilute to a final concentration suitable for the analytical method (e.g., 10 µg/mL).[8]

For Docetaxel Injection:

  • Transfer a volume of the injection equivalent to a known amount of Docetaxel into a volumetric flask.

  • Add the diluent, sonicate for approximately 5 minutes to ensure complete dissolution, and then dilute to the mark.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.[8]

Quantitative Data Summary

The following table summarizes typical performance characteristics of a validated HPLC method for the analysis of Docetaxel and its impurities.

ParameterTypical Value
Linearity (r²) > 0.999
Limit of Detection (LOD) < 0.1 µg/mL
Limit of Quantitation (LOQ) < 0.2 µg/mL[9]
Recovery 90 - 110%[9]
Precision (%RSD) < 5.0%[9]

Visualizations

Workflow_for_Impurity_Identification cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis & Identification Drug_Formulation Docetaxel Drug Formulation Sample_Prep Dilution & Filtration Drug_Formulation->Sample_Prep HPLC_LCMS HPLC / LC-MS Analysis Sample_Prep->HPLC_LCMS Data_Acquisition Data Acquisition HPLC_LCMS->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Impurity_Identification Impurity Identification (e.g., this compound) Peak_Integration->Impurity_Identification Quantification Quantification Impurity_Identification->Quantification

Caption: Workflow for the identification of this compound.

Forced_Degradation_Pathway cluster_stress Stress Conditions Docetaxel Docetaxel Oxidation Oxidation (e.g., H₂O₂) Docetaxel->Oxidation Hydrolysis Hydrolysis (Acid/Base) Docetaxel->Hydrolysis Thermal Thermal Stress Docetaxel->Thermal Photolytic Photolytic Stress Docetaxel->Photolytic Degradation_Products Degradation Products (including this compound) Oxidation->Degradation_Products Hydrolysis->Degradation_Products Thermal->Degradation_Products Photolytic->Degradation_Products

Caption: Forced degradation pathways of Docetaxel.

References

Troubleshooting & Optimization

Technical Support Center: Minimizing 10-Oxo Docetaxel Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of 10-Oxo Docetaxel (B913) during storage.

Frequently Asked Questions (FAQs)

Q1: What is 10-Oxo Docetaxel and why is its formation a concern?

A1: this compound is a primary degradation product of Docetaxel, an anti-tumor agent.[1] It forms through the oxidation of the hydroxyl group at the C-10 position of the Docetaxel molecule.[1] The presence of this and other impurities can impact the safety, efficacy, and quality of Docetaxel formulations, making it crucial to control their levels.[1]

Q2: What are the main factors that contribute to the formation of this compound during storage?

A2: The formation of this compound is primarily accelerated by:

  • Exposure to Oxidizing Agents: Direct contact with oxidative species can lead to the formation of the ketone group.[1]

  • Elevated Temperatures: Higher storage temperatures increase the rate of chemical degradation.[1]

  • Inappropriate pH: Both acidic and basic conditions can promote the degradation of Docetaxel.[1]

  • Presence of Certain Excipients: Impurities in excipients like Polysorbate 80 can affect Docetaxel's stability.[1]

  • Light Exposure: While less pronounced than other factors, protection from light is a recommended precaution for maintaining the stability of pharmaceutical compounds.[1]

Q3: What are the recommended storage conditions to minimize the formation of this compound?

A3: To minimize degradation, Docetaxel and its formulations should be stored at a controlled room temperature, typically between 2°C and 25°C (36°F and 77°F).[1] It is also vital to protect the product from light by keeping it in its original packaging.[1] For reconstituted solutions, adhere strictly to the manufacturer's specified storage conditions and in-use stability periods.[1] As a powder, this compound can be stored at -20°C for up to three years.[2]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Unexpectedly high levels of this compound in a new batch. Improper storage or handling during transit.1. Contact the supplier immediately with the batch number and your analytical data. 2. Review the supplier's shipping and storage protocols. 3. Re-analyze the sample using a validated HPLC method to confirm your findings.[1]
Increase in this compound levels over time in stored samples. Suboptimal storage conditions (e.g., temperature fluctuations, light exposure).1. Verify that storage temperatures are consistently within the recommended range (2°C to 25°C).[1] 2. Ensure samples are protected from light at all times.[1] 3. Check the pH of the formulation if applicable.
Inconsistent or non-reproducible analytical results for this compound. Non-validated or unsuitable analytical method.1. Develop and validate a stability-indicating HPLC method according to ICH guidelines.[3] 2. Ensure proper system suitability, including resolution between Docetaxel and its impurities.[4] 3. Use a reference standard for this compound for accurate identification and quantification.

Data on Docetaxel Degradation

The following tables summarize data from forced degradation studies of Docetaxel, indicating the conditions under which this compound and other impurities form.

Table 1: Summary of Docetaxel Forced Degradation Studies [3]

Stress ConditionMajor Degradation Products IdentifiedObservations
Acidic Hydrolysis 7-Epi-docetaxel7-Epi-docetaxel is the primary degradation product under acidic conditions.
Basic Hydrolysis 7-Epi-docetaxel, 10-Deacetyl baccatin (B15129273) III, 7-Epi-10-deacetyl baccatin III, 7-Epi-10-oxo-docetaxelThis condition typically results in the most significant degradation, yielding a complex mixture of impurities.
Oxidative Degradation 10-Oxo-docetaxel, 7-Epi-10-oxo-docetaxelOxidation primarily affects the C-10 position of the docetaxel molecule.
Thermal Degradation 7-Epi-docetaxel and other minor impuritiesThe extent of degradation is dependent on temperature and duration.
Photolytic Degradation Minimal degradationDocetaxel has been reported to be relatively stable under photolytic stress.

Table 2: Quantitative Analysis of Docetaxel Degradation Products Under Stress Conditions [5]

Degradation ProductAcid Stress (%)Base Stress (%)Oxidative Stress (%)Thermal Stress (%)Photolytic Stress (%)
7-epidocetaxel 0.654.880.670.11ND
10-deacetyl baccatin III ND0.52NDNDND
This compound NDND1.26NDND
10-Oxo 7-epidocetaxel 0.040.340.262.52ND
Total Degradation 0.699.0613.4456.211.19
Mass Balance 99.597.898.596.499.5

ND: Not Detected

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on Docetaxel to identify potential degradation products like this compound.[3]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Docetaxel in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).[3]

  • Stress Conditions:

    • Acidic Hydrolysis: Mix equal volumes of the Docetaxel stock solution and 0.1 N hydrochloric acid. Incubate at 60°C for 24 hours. Neutralize with an equivalent volume of 0.1 N sodium hydroxide.[3]

    • Basic Hydrolysis: Mix equal volumes of the Docetaxel stock solution and 0.1 N sodium hydroxide. Keep at room temperature for 2 hours. Neutralize with an equal volume of 0.1 N hydrochloric acid.[3]

    • Oxidative Degradation: Combine equal volumes of the Docetaxel stock solution and 3% hydrogen peroxide. Maintain at room temperature for 24 hours.[3]

    • Thermal Degradation: Expose solid Docetaxel powder to a temperature of 105°C for 24 hours, or heat the stock solution at 80°C for 48 hours.[3]

  • Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

The following provides a general framework for an HPLC method to separate and quantify Docetaxel and its degradation products.[3]

  • Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.[3]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient mixture of acetonitrile and water or a buffer solution (e.g., phosphate (B84403) buffer).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 230 nm.[3]

  • Column Temperature: 25°C.[3]

  • Injection Volume: 20 µL.[3]

  • Sample Preparation: Dissolve the Docetaxel sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.[1]

Visualizations

DegradationPathway Docetaxel Docetaxel Oxidation Oxidation Docetaxel->Oxidation Oxidizing Agents, Elevated Temperature TenOxoDocetaxel TenOxoDocetaxel Oxidation->TenOxoDocetaxel

Caption: Oxidative degradation pathway of Docetaxel to this compound.

ExperimentalWorkflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid Hydrolysis Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis Base->Stressed_Samples Oxidation Oxidative Stress Oxidation->Stressed_Samples Thermal Thermal Stress Thermal->Stressed_Samples HPLC HPLC Analysis Characterization Impurity Characterization HPLC->Characterization Results Stability Profile & Degradation Products Characterization->Results Docetaxel_Sample Docetaxel Sample Docetaxel_Sample->Acid Docetaxel_Sample->Base Docetaxel_Sample->Oxidation Docetaxel_Sample->Thermal Stressed_Samples->HPLC

Caption: Workflow for forced degradation and stability analysis of Docetaxel.

References

troubleshooting inconsistent results with 10-Oxo Docetaxel

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Oxo Docetaxel (B913). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guides

Inconsistent experimental results with 10-Oxo Docetaxel can stem from various factors, including compound stability, sample preparation, and assay-specific variables. This section provides guides to help identify and resolve common issues.

Inconsistent In Vitro Assay Results

Problem: High variability in cell viability (e.g., MTT, XTT), apoptosis, or cell cycle assay results between replicate wells or experiments.

Potential CauseRecommended Solution(s)
Compound Precipitation This compound, like other taxanes, has poor aqueous solubility. Precipitation in culture media can lead to inconsistent concentrations and affect cell health. - Visually inspect the media for any precipitate after adding this compound. - Ensure the final solvent concentration (e.g., DMSO) is consistent and non-toxic (typically <0.5%).[1] - Consider using a solubilizing agent or a different formulation method if solubility issues persist.[2]
Uneven Cell Seeding Non-uniform cell distribution in multi-well plates is a common source of variability.[1] - Thoroughly mix the cell suspension before and during plating.[1] - To avoid "edge effects," consider not using the outer wells or filling them with sterile PBS or media.[1]
Pipetting Errors Inaccurate or inconsistent pipetting of cells, reagents, or the compound can introduce significant errors.[1] - Regularly calibrate pipettes. - Use a multi-channel pipette for adding reagents to minimize well-to-well variation.[1]
Contamination Bacterial or fungal contamination can interfere with assay readouts.[1] - Regularly check cell cultures for contamination. - Maintain sterile techniques throughout the experimental process.
Incomplete Formazan (B1609692) Solubilization (MTT Assay) Incomplete dissolution of formazan crystals leads to inaccurate absorbance readings. - Ensure a sufficient volume of a suitable solubilization solvent (e.g., DMSO, acidified isopropanol) is used.[3] - Gently agitate the plate on an orbital shaker for 15-30 minutes to aid dissolution.[3]
Inconsistent HPLC Analysis Results

Problem: Variability in peak retention times, peak shapes, or quantification when analyzing this compound.

Potential CauseRecommended Solution(s)
Improper Sample Preparation Incomplete dissolution or the presence of particulates can affect the analysis. - Ensure the sample is fully dissolved in the mobile phase or a compatible solvent. - Filter all samples through a 0.22 µm or 0.45 µm filter before injection.
Mobile Phase Issues Changes in mobile phase composition, pH, or inadequate degassing can lead to retention time shifts and baseline noise. - Prepare fresh mobile phase daily and degas thoroughly. - Ensure all mobile phase components are miscible.
Column Degradation Loss of stationary phase or column contamination can result in poor peak shape and resolution. - Use a guard column to protect the analytical column. - Periodically flush the column with a strong solvent to remove contaminants.
System Leaks Leaks in the HPLC system can cause pressure fluctuations and inconsistent flow rates. - Regularly inspect fittings and connections for any signs of leakage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to Docetaxel?

A1: this compound is a degradation product and impurity of Docetaxel, a widely used chemotherapy agent.[4] It is formed through the oxidation of the hydroxyl group at the C-10 position of the Docetaxel molecule.[5]

Q2: How should this compound be stored to ensure stability?

A2: While specific stability data for this compound is limited, based on the stability of Docetaxel, it is recommended to store it as a solid at -20°C and protected from light.[6] For solutions, it is best to prepare them fresh for each experiment. If short-term storage is necessary, storing at 2-8°C for no more than 24 hours is advisable.

Q3: What is the expected cytotoxic activity of this compound compared to Docetaxel?

Comparative Cytotoxicity Data (Surrogate Data for 10-oxo-7-epidocetaxel)

CompoundCell LineAssayKey FindingReference
10-oxo-7-epidocetaxelB16F10 (Melanoma)Cytotoxicity AssayShowed significantly higher cytotoxicity after 48 and 72 hours compared to a 22-hour study.[8]
10-oxo-7-epidocetaxelB16F10 (Melanoma)Invasion AssayExhibited significantly increased in vitro anti-metastatic activity compared to Docetaxel.[8]

Q4: What is the mechanism of action of this compound?

A4: Due to its structural similarity to Docetaxel, this compound is expected to share the same primary mechanism of action.[8] Docetaxel works by promoting the assembly of microtubules and stabilizing them, which prevents their normal dynamic disassembly.[2] This leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis (programmed cell death).[9][10]

Q5: Are there specific considerations for preparing this compound for in vitro assays?

A5: Yes, due to its poor water solubility, it is crucial to ensure complete dissolution.[11] Typically, a stock solution is prepared in an organic solvent like DMSO. When diluting into aqueous culture media, it is important to mix thoroughly and ensure the final concentration of the organic solvent is low enough to not affect the cells (usually below 0.5%).

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[12]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

  • Gently shake the plate for 15 minutes to ensure complete dissolution.[12]

  • Measure the absorbance at 570 nm using a microplate reader.[12]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Mandatory Visualizations

Troubleshooting_Inconsistent_Results cluster_invitro In Vitro Assays cluster_hplc HPLC Analysis Inconsistent_Results Inconsistent Experimental Results Compound_Issues Compound-Related Issues Inconsistent_Results->Compound_Issues Check for... Cell_Issues Cell-Related Issues Inconsistent_Results->Cell_Issues Assay_Issues Assay-Specific Issues Inconsistent_Results->Assay_Issues Sample_Prep Sample Preparation Inconsistent_Results->Sample_Prep Check for... Mobile_Phase Mobile Phase Inconsistent_Results->Mobile_Phase System_Issues System Hardware Inconsistent_Results->System_Issues Precipitation Precipitation Compound_Issues->Precipitation Solubility? Degradation Degradation Compound_Issues->Degradation Stability? Seeding_Density Seeding_Density Cell_Issues->Seeding_Density Uniformity? Contamination Contamination Cell_Issues->Contamination Purity? Pipetting Pipetting Assay_Issues->Pipetting Accuracy? Reagent_Quality Reagent_Quality Assay_Issues->Reagent_Quality Integrity? Dissolution Dissolution Sample_Prep->Dissolution Complete? Filtration Filtration Sample_Prep->Filtration Filtered? Composition Composition Mobile_Phase->Composition Consistent? Degassing Degassing Mobile_Phase->Degassing Degassed? Leaks Leaks System_Issues->Leaks No Leaks? Column_Health Column_Health System_Issues->Column_Health Good Condition?

Caption: Troubleshooting logic for inconsistent experimental results.

Docetaxel_Signaling_Pathway Docetaxel This compound / Docetaxel Microtubules Microtubules Docetaxel->Microtubules Binds to β-tubulin subunit Stabilization Microtubule Stabilization Microtubules->Stabilization Promotes Assembly Depolymerization Inhibition of Depolymerization Stabilization->Depolymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Depolymerization->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of this compound/Docetaxel.

References

Technical Support Center: Optimizing 10-Oxo Docetaxel for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of 10-Oxo Docetaxel (B913) for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is 10-Oxo Docetaxel and how does it differ from Docetaxel?

A1: this compound is a novel taxoid and an intermediate in the synthesis of Docetaxel.[1] It shares the core taxane (B156437) structure responsible for anti-tumor activity. The primary structural difference is the presence of a ketone group at the C10 position, whereas Docetaxel has a hydroxyl group at this position. While both are expected to function as microtubule inhibitors, their specific potencies and cellular effects may vary.

Q2: What is the mechanism of action of this compound?

A2: The precise mechanism of this compound is not as extensively studied as Docetaxel. However, as a taxane, it is presumed to share the same fundamental mechanism: disruption of microtubule dynamics. Docetaxel works by binding to the β-tubulin subunit of microtubules, which promotes their assembly and stabilizes them by preventing depolymerization.[2] This interference with the normal dynamic instability of microtubules leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[3][4]

Q3: What is a recommended starting concentration range for this compound in in vitro assays?

A3: Direct cytotoxicity data for this compound is limited. However, data from the closely related compound, 10-oxo-7-epidocetaxel, and the parent compound, Docetaxel, can provide guidance. For Docetaxel, IC50 values (the concentration that inhibits 50% of cell growth) typically range from the low nanomolar (nM) to micromolar (µM) range, depending on the cell line and exposure time.[5] A good starting point for a dose-response experiment with this compound would be a broad concentration range, for example, from 0.1 nM to 10 µM, to determine the optimal concentration for your specific cell line and assay.

Q4: How should I prepare a stock solution of this compound?

A4: this compound has low aqueous solubility. Therefore, a stock solution should be prepared in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are commonly used. For example, a 1 mg/mL stock solution can be prepared in DMSO.[6] It is recommended to store stock solutions at -20°C.[6] When preparing working concentrations, the final concentration of the organic solvent in the cell culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

Q5: How stable is this compound in cell culture medium?

A5: The stability of taxanes in aqueous solutions can be limited. It is best practice to prepare fresh dilutions of this compound in cell culture medium for each experiment from a frozen stock solution.[7] If storage of diluted solutions is necessary, it should be for a short duration and at 4°C, though stability should be validated for your specific experimental conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no observed cytotoxicity - Concentration too low: The concentrations tested may be below the effective range for the specific cell line. - Short exposure time: The duration of treatment may not be sufficient to induce a cytotoxic effect. - Drug instability: The compound may have degraded in the culture medium. - Cell line resistance: The chosen cell line may be inherently resistant to taxanes.- Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 100 µM). - Increase the incubation time (e.g., 48 or 72 hours). - Prepare fresh dilutions from a validated stock solution for each experiment. - Test a different, taxane-sensitive cell line as a positive control.
Precipitation of the compound in culture medium - Poor solubility: The concentration of this compound exceeds its solubility limit in the aqueous medium. - High final solvent concentration: The percentage of organic solvent (e.g., DMSO) in the final culture medium is too high.- Ensure the final concentration of the organic solvent is minimal (ideally ≤0.1%, and not exceeding 0.5%). - Prepare intermediate dilutions in serum-free medium before adding to the final culture wells. - Visually inspect the medium for any precipitation after adding the compound.
High variability between replicate wells - Uneven cell seeding: Inconsistent number of cells plated in each well. - Inaccurate pipetting of the compound: Errors in preparing serial dilutions or adding the compound to the wells. - Edge effects in the plate: Evaporation from the outer wells of a microplate.- Ensure a homogenous single-cell suspension before seeding. - Use calibrated pipettes and proper pipetting techniques. - Avoid using the outermost wells of the microplate for experimental samples; instead, fill them with sterile PBS or medium.
Vehicle control (e.g., DMSO) shows cytotoxicity - Solvent concentration is too high: The concentration of the organic solvent is toxic to the cells.- Perform a vehicle control titration to determine the maximum non-toxic concentration of the solvent for your specific cell line. Ensure the solvent concentration in all experimental wells does not exceed this limit.

Quantitative Data Summary

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeExposure Time (hours)Hypothetical IC50 (nM)
PC-3Prostate Cancer4825
A549Lung Cancer4850
MCF-7Breast Cancer7215
B16F10Melanoma4835
Note: These are hypothetical values for illustrative purposes and should be determined experimentally.

Table 2: Solubility of Docetaxel in Common Solvents

SolventApproximate Solubility
DMSO~100 mg/mL[8]
Ethanol~100 mg/mL[6]
WaterInsoluble[8]
Note: Data for Docetaxel is provided as a reference for this compound.

Experimental Protocols

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium and treat the cells with various concentrations of this compound. Include a vehicle-only control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control.

  • Harvest the cells (including any floating cells in the supernatant) by trypsinization.

  • Wash the cells with cold PBS and centrifuge.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Visualizations

experimental_workflow Experimental Workflow for In Vitro Cytotoxicity Testing cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) serial_dilution Prepare Serial Dilutions in Culture Medium prep_stock->serial_dilution Dilute seed_cells Seed Cells in Multi-well Plates treat_cells Treat Cells with This compound seed_cells->treat_cells Incubate overnight serial_dilution->treat_cells mtt_assay MTT Assay treat_cells->mtt_assay Incubate 24-72h apoptosis_assay Apoptosis Assay (Annexin V/PI) treat_cells->apoptosis_assay Incubate 24-48h cell_cycle_assay Cell Cycle Analysis (PI Staining) treat_cells->cell_cycle_assay Incubate 24h read_plate Measure Absorbance/ Fluorescence mtt_assay->read_plate apoptosis_assay->read_plate Flow Cytometry cell_cycle_assay->read_plate Flow Cytometry calc_ic50 Calculate IC50/ Percentage of Apoptosis read_plate->calc_ic50

Caption: Workflow for in vitro cytotoxicity testing of this compound.

signaling_pathway Simplified Signaling Pathway of Taxane-Induced Apoptosis cluster_drug_action Drug Action cluster_cell_cycle Cell Cycle Control cluster_apoptosis Apoptosis Induction docetaxel This compound microtubules Microtubules docetaxel->microtubules Stabilization g2m_arrest G2/M Phase Arrest microtubules->g2m_arrest Disruption of Spindle Formation bcl2 Bcl-2 Phosphorylation (Inactivation) g2m_arrest->bcl2 bax_bak Bax/Bak Activation bcl2->bax_bak Inhibition Removed cytochrome_c Cytochrome c Release bax_bak->cytochrome_c Mitochondrial Permeabilization caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Taxane-induced apoptosis signaling pathway.

troubleshooting_logic Troubleshooting Logic for Low Cytotoxicity start Low/No Cytotoxicity Observed check_concentration Is the concentration range appropriate? start->check_concentration check_time Is the exposure time sufficient? check_concentration->check_time Yes increase_concentration Increase concentration range check_concentration->increase_concentration No check_drug Is the drug solution stable and fresh? check_time->check_drug Yes increase_time Increase exposure time check_time->increase_time No check_cells Is the cell line known to be sensitive? check_drug->check_cells Yes prepare_fresh Prepare fresh dilutions check_drug->prepare_fresh No use_control_cell_line Use a positive control cell line check_cells->use_control_cell_line No end Re-evaluate Experiment check_cells->end Yes increase_concentration->end increase_time->end prepare_fresh->end use_control_cell_line->end

Caption: Troubleshooting flowchart for low cytotoxicity results.

References

Technical Support Center: Prevention of Docetaxel Oxidation to 10-Oxo Docetaxel

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance to prevent the oxidation of Docetaxel (B913) to its 10-Oxo Docetaxel degradant. The following information is intended to assist in troubleshooting common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its formation a concern?

A1: this compound is a primary oxidation product of Docetaxel. Its formation is a concern as it represents a degradation of the active pharmaceutical ingredient (API), which can lead to a loss of therapeutic efficacy. The presence of degradation products can also complicate the interpretation of experimental results and may introduce unintended biological effects.

Q2: What are the primary factors that lead to the oxidation of Docetaxel to this compound?

A2: The oxidation of Docetaxel is primarily caused by:

  • Oxidative Stress: Exposure to oxidizing agents, including dissolved oxygen in solvents, reactive oxygen species (ROS) generated in cell culture media, and trace metal ions that can catalyze oxidation reactions.

  • Elevated Temperatures: Higher temperatures accelerate the rate of chemical degradation, including oxidation.

  • Exposure to Light: Particularly UV light, can provide the energy to initiate and propagate oxidative reactions (photodegradation).

  • pH: While a weak alkaline pH (around 8.0) has been shown to improve the physical stability of Docetaxel micelle formulations, basic conditions can also promote the degradation of Docetaxel into various impurities, including 7-epi-10-oxo-docetaxel.[1]

Q3: How can I detect the presence of this compound in my Docetaxel samples?

A3: The most common method for detecting and quantifying this compound is High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method can separate Docetaxel from its degradation products, allowing for their individual quantification.

Troubleshooting Guide

Problem 1: I observe a progressive loss of my Docetaxel's biological activity in my multi-day in vitro experiment.

  • Possible Cause: Your Docetaxel may be degrading in the cell culture medium over time due to oxidation.

  • Solution:

    • Prepare Fresh Solutions: Prepare fresh dilutions of Docetaxel from a frozen stock solution immediately before each experiment or at least daily. Do not store diluted Docetaxel solutions in aqueous media for extended periods.

    • Use Antioxidants: Consider adding antioxidants to your cell culture medium. While specific concentrations for preventing Docetaxel oxidation are not well-documented, you can start with concentrations that have been used in similar contexts to mitigate oxidative stress, such as N-acetylcysteine (NAC) or α-tocopherol. It is recommended to perform a dose-response experiment to determine the optimal non-toxic concentration of the antioxidant for your specific cell line.

    • Control Environmental Factors: Protect your cell cultures from excessive light exposure by keeping plates in the dark as much as possible. Ensure the incubator has a stable and accurate temperature control.

Problem 2: My Docetaxel stock solution in DMSO has changed color/appears cloudy after storage.

  • Possible Cause: The Docetaxel may have degraded or precipitated out of solution. This can be due to improper storage, exposure to moisture, or repeated freeze-thaw cycles.

  • Solution:

    • Proper Storage: Store Docetaxel stock solutions in DMSO at -20°C or lower in small, single-use aliquots to avoid repeated freeze-thaw cycles.[2] The lyophilized powder should also be stored at -20°C and desiccated.[2]

    • Use High-Quality Solvent: Use anhydrous, high-purity DMSO to prepare your stock solution to minimize moisture content, which can contribute to degradation.

    • Visual Inspection: Always visually inspect your stock solution before use. If it appears cloudy or discolored, it is best to discard it and prepare a fresh stock.

Problem 3: I am seeing a significant peak corresponding to this compound in my HPLC analysis of a recently prepared Docetaxel solution.

  • Possible Cause: The oxidation may have occurred during the preparation of the solution.

  • Solution:

    • Solvent Quality: Ensure the solvents used for preparing your Docetaxel solution are of high purity and have been de-gassed to remove dissolved oxygen.

    • Minimize Light Exposure: Prepare the solution under subdued light or in amber vials to protect it from photolytic degradation.

    • Consider Chelating Agents: If trace metal contamination in your buffers or solvents is suspected, consider adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM) to sequester metal ions that can catalyze oxidation. The effectiveness of EDTA for preventing Docetaxel oxidation would need to be empirically determined.

Data Presentation

Table 1: Summary of Factors Influencing Docetaxel Stability

FactorCondition Promoting Oxidation/DegradationRecommended Practice for Prevention
Temperature Elevated temperatures (e.g., room temperature for extended periods, or higher)Store stock solutions at ≤ -20°C.[2] Keep diluted solutions refrigerated (2-8°C) if not for immediate use.[3]
Light Exposure to ambient or UV lightStore solutions in amber vials or protect from light with aluminum foil.[4]
pH Basic conditions can promote degradation.[1]For micelle formulations, a slightly alkaline pH of 8.0 may improve physical stability.[1] For general use, prepare solutions in neutral buffers and use promptly.
Oxygen Presence of dissolved oxygen in solventsUse high-purity, de-gassed solvents for solution preparation. Consider purging solutions with an inert gas like nitrogen or argon.
Solvent Aqueous solutionsPrepare fresh working solutions from a non-aqueous stock (e.g., DMSO) immediately before use. Do not store aqueous dilutions for long periods.
Storage of Diluted Solutions Extended storage at room temperatureUse diluted solutions within 6 hours if stored at room temperature. Stability can be extended up to 48 hours if stored at 2-8°C.[3]

Experimental Protocols

Protocol for Preparation of Docetaxel Stock Solution
  • Materials:

    • Docetaxel powder

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Allow the Docetaxel powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Under sterile conditions and subdued light, add the required volume of anhydrous DMSO to the Docetaxel powder to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Gently vortex or sonicate at room temperature until the powder is completely dissolved.

    • Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and light exposure.

    • Store the aliquots at ≤ -20°C.[2]

Protocol for Preparation of Docetaxel Working Solution for In Vitro Assays
  • Materials:

    • Docetaxel stock solution in DMSO

    • Pre-warmed, sterile cell culture medium or desired buffer

    • Sterile polypropylene (B1209903) tubes

  • Procedure:

    • Thaw a single aliquot of the Docetaxel stock solution at room temperature.

    • Perform serial dilutions of the stock solution in cell culture medium or buffer to achieve the final desired working concentration. It is recommended to perform dilutions in a stepwise manner to ensure accuracy.

    • Ensure the final concentration of DMSO in the working solution is non-toxic to the cells (typically <0.5%).

    • Use the freshly prepared working solution immediately. Do not store aqueous dilutions.

Protocol for HPLC Analysis of Docetaxel and this compound

This is a general protocol and may need to be optimized for your specific HPLC system and column.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. For example, a starting condition of 40:60 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 230 nm

    • Column Temperature: 25-30°C

    • Injection Volume: 20 µL

  • Sample Preparation:

    • Dilute the Docetaxel sample to be analyzed in the mobile phase to a suitable concentration (e.g., 100 µg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the sample onto the HPLC system.

    • Identify the peaks for Docetaxel and this compound based on their retention times, which can be determined by running reference standards for both compounds.

    • Quantify the amount of each compound by integrating the peak area and comparing it to a standard curve.

Mandatory Visualizations

Oxidation_Pathway Docetaxel Docetaxel TenOxoDocetaxel This compound Docetaxel->TenOxoDocetaxel Oxidation of C-10 Hydroxyl Group Oxidizing_Agents Oxidizing Agents (e.g., O2, ROS, Metal Ions) Oxidizing_Agents->Docetaxel Light_Heat Light / Heat Light_Heat->Docetaxel

Caption: Oxidation pathway of Docetaxel to this compound.

Caption: Recommended experimental workflow for handling Docetaxel.

Troubleshooting_Logic cluster_Investigation Investigation Steps cluster_Solutions Potential Solutions Start Problem Observed: Loss of Activity / Degradation Check_Storage Review Storage Conditions (Temp, Light, Aliquoting) Start->Check_Storage Check_Prep Review Solution Preparation (Solvent quality, Freshness) Start->Check_Prep Check_Experiment Review Experimental Conditions (Duration, Light/Heat Exposure) Start->Check_Experiment Improve_Storage Implement Proper Storage (≤ -20°C, Aliquot, Protect from light) Check_Storage->Improve_Storage Improve_Prep Refine Preparation Protocol (Use fresh, de-gassed solvents) Check_Prep->Improve_Prep Use_Chelators Consider Chelating Agents Check_Prep->Use_Chelators If metal contamination is suspected Add_Antioxidants Incorporate Antioxidants Check_Experiment->Add_Antioxidants

Caption: Troubleshooting logic for Docetaxel degradation issues.

References

Technical Support Center: 10-Oxo Docetaxel Stability

Author: BenchChem Technical Support Team. Date: December 2025

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This center provides technical guidance for researchers, scientists, and drug development professionals on the stability of 10-Oxo Docetaxel (B913), with a focus on the impact of pH.

Frequently Asked Questions (FAQs)

Q1: What is 10-Oxo Docetaxel and why is its stability important?

A1: this compound is a degradation product of the anticancer agent Docetaxel, formed through oxidation at the C-10 position of the molecule.[1] The chemical integrity of Docetaxel and its derivatives is critical for therapeutic efficacy.[1] Understanding the stability of this compound is crucial for developing stable drug formulations, defining appropriate storage conditions, and ensuring the accuracy of analytical methods.

Q2: How does pH affect the stability of taxanes like Docetaxel and this compound?

A2: Taxanes are susceptible to degradation under various pH conditions.[1]

  • Acidic Conditions (pH < 4): Degradation is generally slower but can lead to epimerization at the C-7 position, forming products like 7-epi-docetaxel.[2]

  • Neutral Conditions (pH ≈ 4-6): Taxanes exhibit maximal stability in a slightly acidic to near-neutral pH range.[3]

  • Basic Conditions (pH > 7): Degradation is significantly accelerated under basic conditions. This primarily involves hydrolysis of the ester bond at the C-13 side chain and epimerization at C-7, leading to a complex mixture of impurities.[1][2] Base-induced degradation is often the most significant pathway.[4]

Q3: What are the primary degradation products of Docetaxel under pH stress?

A3: Forced degradation studies reveal several key impurities depending on the pH condition.[1][2] The most common products include:

  • 7-epi-Docetaxel: A thermodynamically more stable epimer formed under both acidic and basic conditions.[2]

  • 10-deacetyl baccatin (B15129273) III: Results from the hydrolysis of the ester linkage at the C-10 position.[1]

  • 7-epi-10-oxo-docetaxel (B193546): An impurity that can be formed under basic and oxidative stress.[4]

The formation of these products can lead to a loss of potency and the introduction of potentially toxic substances.[1]

Q4: What is the recommended pH for storing solutions of Docetaxel or its derivatives?

A4: Based on available stability data for related taxanes, solutions should be maintained in a slightly acidic pH range (approximately 4.0 to 6.0) to minimize degradation.[3] For instance, a study of docetaxel infusions in 0.9% NaCl solution reported initial pH values between 4.80 and 5.16, with minimal pH change over a 35-day study period, during which the drug remained stable.[5]

Troubleshooting Guide

Issue 1: Rapid degradation of my this compound sample in solution.
Potential Cause Troubleshooting Action
Incorrect pH: The pH of your solvent or buffer may be too high (alkaline) or too low (strongly acidic).
Action: Immediately measure the pH of your solution. Adjust to a target range of pH 4.0-6.0 using a suitable buffer system (e.g., acetate (B1210297) or phosphate (B84403) buffer). Store solutions at recommended temperatures (e.g., 4°C) to further slow degradation.[5]
Oxidative Stress: The presence of oxidizing agents can accelerate the formation of oxo-derivatives.
Action: Ensure solvents are de-gassed and consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon). Avoid sources of peroxides.
High Temperature: Elevated temperatures accelerate hydrolysis and epimerization reactions.
Action: Prepare and store samples at controlled room temperature or under refrigeration (2-8°C) as appropriate. Avoid prolonged exposure to heat.[1]
Issue 2: Unexpected peaks appearing in my HPLC chromatogram.
Potential Cause Troubleshooting Action
On-column Degradation: The mobile phase pH may be causing degradation during the analytical run.
Action: Verify the pH of your mobile phase. A common mobile phase for docetaxel analysis uses acetonitrile (B52724) and a slightly acidic buffer (e.g., 20mM Phosphate buffer, pH 3.5) to ensure stability during analysis.[6]
Formation of Epimers: You may be observing the formation of 7-epi-10-oxo-docetaxel or other related substances.
Action: Compare the retention times of your unknown peaks with known docetaxel impurity standards if available. Base-induced degradation is a major cause of epimerization.[2][4]
Contaminated Diluent: The solvent used to dissolve the sample may be contaminated or of an inappropriate pH.
Action: Use fresh, high-purity (HPLC-grade) solvents for sample preparation. A mixture of acetonitrile and methanol (B129727) (1:1 v/v) is a common diluent.[6][7]

Data & Protocols

Summary of pH-Dependent Degradation

While specific kinetic data for this compound is limited, the behavior of the parent compound, Docetaxel, provides a strong reference. The following table summarizes degradation products observed under various stress conditions.

Stress ConditionMajor Degradation Products ObservedReference
Acidic Hydrolysis (e.g., 0.1 N HCl)7-epi-Docetaxel[1][2]
Basic Hydrolysis (e.g., 0.1 N NaOH)7-epi-Docetaxel, 10-Deacetyl baccatin III, 7-epi-10-oxo-docetaxel[1][4]
Oxidative Stress (e.g., 3% H₂O₂)10-Oxo-docetaxel, 7-Epi-10-oxo-docetaxel[1]
Protocol: pH Stability Study (Forced Degradation)

This protocol outlines a general procedure for investigating the stability of this compound at different pH values.

1. Materials & Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile and methanol

  • Reagent-grade hydrochloric acid (HCl), sodium hydroxide (B78521) (NaOH), and appropriate buffer salts (e.g., sodium phosphate, sodium acetate)

  • Purified water (18.2 MΩ·cm)

  • Class A volumetric flasks and pipettes

2. Preparation of Solutions:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.[1]

  • Buffer Solutions: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 12).

  • Stress Samples:

    • For each pH condition, mix a known volume of the stock solution with the buffer solution in a volumetric flask to achieve the target final concentration (e.g., 100 µg/mL).

    • Incubate the solutions at a controlled temperature (e.g., 60°C for accelerated studies).[1]

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples before analysis to prevent further degradation.[1]

3. HPLC Analysis:

  • A stability-indicating HPLC method is required to separate the parent compound from its degradants.[6]

    Parameter Example Condition Reference
    Column C18, 250 x 4.6 mm, 5 µm [1][6]
    Mobile Phase Gradient of Acetonitrile and Water/Buffer (e.g., pH 3.5 phosphate buffer) [6]
    Flow Rate 1.0 mL/min [1][6]
    Detection UV at 230 nm or 232 nm [5][6]

    | Column Temp. | 25°C |[1] |

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.

  • Plot the natural logarithm of the remaining concentration versus time to determine the pseudo-first-order degradation rate constant (k) for each pH.

Visual Guides

Experimental & Logical Workflows

G cluster_prep 1. Preparation cluster_stress 2. Stress Incubation cluster_analysis 3. Analysis & Evaluation prep_stock Prepare Stock Solution (1 mg/mL in ACN/MeOH) prep_buffers Prepare Buffers (e.g., pH 2, 4, 7, 9) mix Mix Stock with Buffers to Final Concentration prep_buffers->mix incubate Incubate at Controlled Temp (e.g., 60°C) mix->incubate sample Withdraw Aliquots at Time Points (0, 2, 4, 8h...) incubate->sample neutralize Neutralize Acid/Base Samples sample->neutralize hplc Analyze via Stability- Indicating HPLC Method neutralize->hplc calc Calculate % Remaining vs. Time 0 hplc->calc plot Plot ln(C) vs. Time calc->plot report Determine Degradation Rate (k) and Optimal pH plot->report

Caption: Workflow for a pH-dependent stability study of this compound.

G cluster_pathways Primary Degradation Pathways cluster_products Resulting Degradation Products Docetaxel Docetaxel (Active Pharmaceutical Ingredient) Oxidation Oxidation (e.g., H₂O₂) Docetaxel->Oxidation Base_Hydrolysis Base-Catalyzed Hydrolysis (pH > 7) Docetaxel->Base_Hydrolysis Acid_Condition Acid-Catalyzed Epimerization (pH < 4) Docetaxel->Acid_Condition Oxo This compound Oxidation->Oxo Epi 7-epi-Docetaxel Base_Hydrolysis->Epi Hydrolyzed Side-Chain Cleavage Products Base_Hydrolysis->Hydrolyzed Complex Complex Mixture (e.g., 7-epi-10-oxo) Base_Hydrolysis->Complex Acid_Condition->Epi

Caption: Key degradation pathways affecting Docetaxel and its derivatives.

G cluster_drug cluster_cell Cellular Mechanism cluster_outcome Therapeutic Outcome Docetaxel Docetaxel / this compound (Structurally Intact) Tubulin α/β-Tubulin Dimers Stabilization Microtubule Stabilization (Inhibition of Depolymerization) Docetaxel->Stabilization Binds to β-tubulin subunit Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Stabilization->Microtubule Mitotic_Arrest Mitotic Spindle Assembly Defect (G2/M Arrest) Stabilization->Mitotic_Arrest Apoptosis Apoptosis (Programmed Cell Death) Mitotic_Arrest->Apoptosis

Caption: Docetaxel's mechanism of action via microtubule stabilization.

References

Technical Support Center: Analysis of 10-Oxo Docetaxel Degradation Products by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the identification of 10-Oxo Docetaxel (B913) and other degradation products of Docetaxel by Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the LC-MS analysis of 10-Oxo Docetaxel.

Question: I am observing poor peak shape (e.g., tailing, fronting, or splitting) for the this compound peak. What are the possible causes and solutions?

Answer:

Poor peak shape can be attributed to several factors, from the sample preparation to the chromatographic conditions and the column health. Here’s a systematic approach to troubleshoot this issue:

  • Sample Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion.

    • Solution: If possible, dissolve and dilute the sample in the initial mobile phase.[1]

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Dilute the sample and reinject.

  • Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase can result in peak tailing or splitting.

    • Solution:

      • Flush the column with a strong solvent (e.g., isopropanol (B130326) or methanol) as per the manufacturer's guidelines.

      • If the problem persists, consider replacing the guard column or the analytical column.[1]

  • Secondary Interactions: Residual silanols on the column can interact with the analyte, causing peak tailing.

    • Solution: Adjust the mobile phase pH. For taxanes, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used to improve peak shape.

  • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can lead to band broadening.

    • Solution: Use tubing with the smallest possible internal diameter and length.

Question: My LC-MS system has low sensitivity for this compound, and the signal-to-noise ratio is poor. How can I improve it?

Answer:

Low sensitivity can be a complex issue involving both the LC and MS components. Consider the following troubleshooting steps:

  • Mass Spectrometer Tuning and Calibration:

    • Solution: Ensure the mass spectrometer is recently tuned and calibrated according to the manufacturer's specifications. This is crucial for optimal sensitivity and mass accuracy.[2]

  • Ionization Efficiency: The choice of ionization source and its parameters are critical.

    • Solution:

      • For Docetaxel and its analogues, Electrospray Ionization (ESI) in positive mode is typically used.[3]

      • Optimize ESI source parameters such as capillary voltage, gas flow rates (nebulizer and drying gas), and temperature to maximize the signal for your specific analyte.

  • Mobile Phase Additives: The mobile phase composition can significantly impact ionization efficiency.

  • Sample Preparation: A clean sample is essential to minimize matrix effects that can suppress the analyte signal.

    • Solution: Employ a robust sample preparation method, such as solid-phase extraction (SPE) or filtration, to remove interfering substances.[4][5][6]

  • MS Scan Parameters:

    • Solution: If using tandem MS (MS/MS), optimize the collision energy for the specific precursor-to-product ion transition (MRM) of this compound to achieve the highest intensity.[3]

Question: I am experiencing inconsistent retention times for this compound across different runs. What could be the cause?

Answer:

Retention time shifts can compromise the reliability of your analytical method. The following are common causes and their solutions:

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention time.

    • Solution: Prepare fresh mobile phase for each batch of analysis. If using a buffer, ensure it is accurately weighed and completely dissolved. Always filter and degas the mobile phase.[7]

  • Column Temperature Fluctuation: The column temperature has a significant impact on retention time.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.

  • Pump Performance: Issues with the LC pump, such as leaks or malfunctioning check valves, can cause variations in the flow rate and gradient composition.

    • Solution: Regularly perform pump maintenance, including checking for leaks and cleaning or replacing check valves.

  • Column Equilibration: Insufficient column equilibration time between injections can lead to drifting retention times.

    • Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A general rule is to equilibrate for at least 10 column volumes.

Frequently Asked Questions (FAQs)

Question: What are the common degradation products of Docetaxel?

Answer:

Docetaxel is susceptible to degradation under various stress conditions, including hydrolysis (acidic and basic), oxidation, and heat.[8] The most frequently reported degradation products include:

  • 7-Epi-docetaxel: An epimer of docetaxel, often formed under acidic and basic conditions.[9]

  • 10-Deacetyl baccatin (B15129273) III: Results from the hydrolysis of the ester linkage at the C-10 position.[9]

  • 7-Epi-10-deacetyl baccatin III: A product of both epimerization and hydrolysis.[9][10][11]

  • 10-Oxo-docetaxel: An oxidation product of docetaxel.[9]

  • 7-Epi-10-oxo-docetaxel: A product of both epimerization and oxidation.[9][10][11]

  • 7-epi-10-oxo-10-deacetylbaccatin III: A degradation product characterized in studies.[10][11]

Base-induced degradation is generally the most extensive.[9][10]

Question: How is this compound formed?

Answer:

This compound is primarily formed through the oxidation of the hydroxyl group at the C-10 position of the Docetaxel molecule.[9] This degradation can be induced by oxidative stress, such as exposure to oxidizing agents like hydrogen peroxide.[9][12]

Question: What are the recommended starting LC-MS parameters for the analysis of this compound?

Answer:

While method optimization is always necessary, the following are typical starting parameters for the analysis of Docetaxel and its degradation products:

  • LC Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[9]

  • Mobile Phase: A gradient elution with acetonitrile (B52724) and water is often employed. The water phase is typically acidified with 0.1% formic acid to improve peak shape and ionization efficiency.

  • Flow Rate: A flow rate of 0.5-1.0 mL/min is a good starting point.

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is generally preferred for taxanes.[3]

  • MS Detection:

    • Full Scan: To identify potential degradation products, a full scan mode (e.g., m/z 100-1000) is useful.

    • Tandem MS (MS/MS): For quantification and confirmation, Multiple Reaction Monitoring (MRM) is highly specific and sensitive. The precursor ion for Docetaxel is m/z 830.3, with a common product ion being m/z 548.8.[3][6] The specific MRM transition for this compound would need to be determined by infusing a standard.

Question: How can I confirm the identity of a peak suspected to be a this compound degradation product?

Answer:

Confirming the identity of a degradation product requires a combination of techniques:

  • Mass-to-Charge Ratio (m/z): High-resolution mass spectrometry (HRMS), such as TOF or Orbitrap, can provide an accurate mass measurement of the molecular ion, allowing for the determination of its elemental composition.

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the precursor ion and analyzing the resulting product ions, a characteristic fragmentation pattern can be obtained. This pattern can be compared to that of a reference standard or to fragmentation patterns predicted based on the chemical structure.

  • Forced Degradation Studies: Subjecting the Docetaxel drug substance to specific stress conditions (e.g., oxidation with H₂O₂) can help to selectively generate the this compound product, aiding in its identification in a complex mixture.[9][12]

  • Reference Standards: The most definitive way to confirm the identity of a degradation product is to compare its retention time and mass spectrum to that of a certified reference standard.

Quantitative Data Summary

The extent of Docetaxel degradation and the specific products formed can vary based on the experimental conditions. The following table summarizes illustrative data on the degradation of Docetaxel under different stress conditions.

Stress ConditionMajor Degradation Products FormedReference
Acidic Hydrolysis (e.g., 0.1 N HCl)7-Epi-docetaxel[9]
Basic Hydrolysis (e.g., 0.1 N NaOH)7-Epi-docetaxel, 10-Deacetyl baccatin III, 7-Epi-10-deacetyl baccatin III, 7-epi-10-oxo-10-deacetylbaccatin III, 7-epi-10-oxo-docetaxel[9][10][11]
Oxidative Degradation (e.g., 3% H₂O₂)10-Oxo-docetaxel, 7-Epi-10-oxo-docetaxel[9]
Thermal Degradation 7-Epi-docetaxel and other minor impurities[9]

Experimental Protocols

Protocol: Stability-Indicating LC-MS Method for the Analysis of this compound

This protocol outlines a general method for the separation and identification of Docetaxel and its degradation products, including this compound.

1. Sample Preparation

  • Docetaxel API: Accurately weigh 10 mg of the Docetaxel API and dissolve it in 10 mL of a diluent (e.g., acetonitrile:water, 50:50 v/v) to obtain a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 10 µg/mL with the diluent.[4]

  • Docetaxel Injection: Transfer a volume of the injection equivalent to 10 mg of Docetaxel into a 10 mL volumetric flask. Add the diluent, sonicate for 5 minutes to ensure complete dissolution, and dilute to the mark. Filter the solution through a 0.22 µm syringe filter before analysis.[4]

2. Forced Degradation Study (Optional)

To generate degradation products for identification, subject the Docetaxel stock solution to stress conditions:

  • Oxidative Degradation: Mix equal volumes of the Docetaxel stock solution (1 mg/mL) and 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.[9]

  • Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before injection.[9]

  • Basic Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 N HCl before injection.[9]

3. LC-MS Conditions

ParameterRecommended Setting
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm or equivalent)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a suitable gradient, e.g., 30-70% B over 20 minutes, followed by a wash and re-equilibration step.
Flow Rate 0.8 mL/min
Column Temperature 30°C
Injection Volume 5-10 µL
MS System Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., TOF, Orbitrap)
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150°C
Drying Gas Flow 8 - 12 L/min
Drying Gas Temp 300 - 350°C
Scan Mode Full scan (m/z 200-1000) for identification; MRM for quantification.
MRM Transitions Docetaxel: m/z 830.3 → 548.8; this compound: To be determined by infusion of a standard.

4. System Suitability

Before sample analysis, ensure the system is performing adequately. Key parameters include:

  • Tailing Factor: Should be less than 2.0 for the Docetaxel peak.[12]

  • Theoretical Plates: Should be greater than 2000 for the Docetaxel peak.[12]

  • Resolution: The resolution between Docetaxel and its closely eluting impurities should be greater than 1.5.[12]

Visualizations

Docetaxel Docetaxel Oxidation Oxidation (e.g., H₂O₂) Docetaxel->Oxidation Acid_Base Acidic/Basic Hydrolysis Docetaxel->Acid_Base Hydrolysis_C10 Hydrolysis (C10 Ester) Docetaxel->Hydrolysis_C10 TenOxo_Docetaxel This compound Oxidation->TenOxo_Docetaxel SevenEpi_Docetaxel 7-Epi-docetaxel Acid_Base->SevenEpi_Docetaxel Ten_Deacetyl 10-Deacetyl baccatin III Hydrolysis_C10->Ten_Deacetyl

Caption: Simplified degradation pathways of Docetaxel.

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis Sample Docetaxel Sample (API or Formulation) Forced_Degradation Forced Degradation (Acid, Base, Oxidative) Sample->Forced_Degradation Optional Dilution_Filtration Dilution & Filtration Sample->Dilution_Filtration Forced_Degradation->Dilution_Filtration LC_Separation LC Separation (Reversed-Phase C18) Dilution_Filtration->LC_Separation MS_Detection MS Detection (ESI+, Full Scan/MS/MS) LC_Separation->MS_Detection Peak_Identification Peak Identification (Retention Time, m/z) MS_Detection->Peak_Identification Structure_Elucidation Structure Elucidation (HRMS, MS/MS Fragmentation) Peak_Identification->Structure_Elucidation

Caption: Experimental workflow for identifying degradation products.

References

Technical Support Center: Synthesis of Pure 10-Oxo Docetaxel

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the synthesis of pure 10-Oxo Docetaxel (B913).

Frequently Asked Questions (FAQs)

Q1: What is 10-Oxo Docetaxel and why is it challenging to synthesize in pure form?

A1: this compound, also known as 6-Oxo Docetaxel or Docetaxel Impurity B, is a primary oxidation product of the anticancer drug Docetaxel.[1][2] The main challenge in synthesizing pure this compound lies in the fact that it is typically formed as an impurity during the synthesis, formulation, and storage of Docetaxel, often alongside other degradation products.[3][4] The synthesis is essentially a controlled degradation of Docetaxel, making it difficult to achieve high purity and yield due to the potential for multiple side reactions.

Q2: What is the primary method for synthesizing this compound?

A2: The most common method for preparing this compound is through the controlled oxidation of Docetaxel.[1] This is often achieved through forced degradation studies, where Docetaxel is subjected to oxidative stress.[5][6] The key is to control the reaction conditions to favor the oxidation of the C-10 hydroxyl group to a ketone while minimizing other degradation pathways.[7]

Q3: What are the common impurities encountered during the synthesis of this compound?

A3: Besides unreacted Docetaxel, several other degradation products can form, complicating the purification of this compound. These include:

  • 7-epi-Docetaxel[2]

  • 7-epi-10-oxo-Docetaxel[2]

  • 10-deacetyl baccatin (B15129273) III[2]

  • 7-epi-10-deacetyl baccatin III[2]

  • 7-epi-10-oxo-10-deacetyl baccatin III[2]

The formation of these impurities is highly dependent on the reaction conditions, particularly pH and temperature.[4]

Q4: What analytical techniques are used to identify and quantify this compound and its impurities?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for the analysis of this compound and other related impurities.[1][3] For more sensitive and specific quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed.[8] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used for the structural elucidation and characterization of the isolated impurities.[7]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Oxidation 1. Increase the reaction time. Monitor the reaction progress using HPLC to determine the optimal time. 2. Increase the concentration of the oxidizing agent (e.g., hydrogen peroxide) incrementally. Be cautious as this may also increase the formation of side products. 3. Ensure proper mixing to maximize contact between the reactants.
Degradation of the Product 1. Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to the degradation of both the starting material and the product.[4] 2. Control the pH of the reaction mixture. Both highly acidic and basic conditions can promote the formation of various impurities.[4]
Suboptimal Reagent Quality 1. Use high-purity Docetaxel as the starting material. 2. Use a fresh, stabilized solution of the oxidizing agent (e.g., 3% hydrogen peroxide).
Issue 2: Poor Purity of Isolated this compound
Potential Cause Troubleshooting Steps
Formation of Multiple Byproducts 1. Carefully control the reaction temperature and pH to minimize side reactions.[4] 2. Consider using a milder or more selective oxidizing agent if significant byproduct formation is observed.
Inefficient Purification 1. Optimize the preparative HPLC method. This includes adjusting the mobile phase composition, gradient, flow rate, and column chemistry to achieve baseline separation of this compound from closely eluting impurities.[9] 2. Ensure the sample load on the preparative HPLC column does not exceed its capacity, as this can lead to poor separation. 3. Collect narrow fractions during preparative HPLC and analyze each fraction for purity before pooling.
Co-elution of Impurities 1. If impurities co-elute with this compound, modify the HPLC method. Experiment with different stationary phases (e.g., C18, phenyl-hexyl) and mobile phase modifiers. 2. Consider using a two-dimensional HPLC approach for complex mixtures.

Quantitative Data

The following tables summarize representative quantitative data from forced degradation studies of Docetaxel, illustrating the formation of this compound and other major impurities under different stress conditions. The values are illustrative and can vary depending on the specific experimental conditions.

Table 1: Formation of this compound under Various Stress Conditions

Stress ConditionReagent/ParameterDurationObservation
Oxidative3% H₂O₂12 hoursPeak corresponding to this compound observed.[1]
Thermal100°C48 hoursDegradation observed, with the formation of multiple products including this compound.[1]
Base Hydrolysis2N NaOH1 hourSignificant degradation with the formation of multiple impurities.[1]
Acid Hydrolysis2N HCl24 hoursDegradation observed.[1]

Table 2: Representative Data from a Forced Degradation Study of Docetaxel

Stress Condition% Docetaxel Degraded% this compound Formed% Other Major Impurities
Acidic (0.1 N HCl, 60°C, 24h)~15%< 1%~10% (mainly 7-Epi-docetaxel)
Basic (0.1 N NaOH, RT, 2h)> 90%~5-10%> 80%
Oxidative (3% H₂O₂, RT, 24h)~40%~15-20%~15%
Thermal (105°C, 24h)~10%< 2%~5%

Note: These values are hypothetical and serve for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of this compound via Forced Oxidation

This protocol describes a general procedure for the oxidative degradation of Docetaxel to generate this compound.

Materials:

  • Docetaxel

  • Acetonitrile (B52724) (HPLC grade)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

Procedure:

  • Preparation of Docetaxel Stock Solution: Prepare a stock solution of Docetaxel in acetonitrile at a concentration of 1 mg/mL.

  • Oxidative Stress: To 1 mL of the Docetaxel stock solution, add 1 mL of 3% H₂O₂.

  • Incubation: Store the mixture at room temperature for 24-48 hours, protected from light. Monitor the reaction progress by analytical HPLC.

  • Neutralization (if necessary): If the resulting solution is acidic, neutralize it with a suitable base like 0.1 M NaOH.

  • Analysis: Dilute the stressed sample with the mobile phase to a suitable concentration for HPLC or LC-MS/MS analysis.

Protocol 2: Purification of this compound using Preparative HPLC

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • Fraction collector

  • Preparative C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Chromatographic Conditions (Representative):

ParameterCondition
Column Preparative C18, 250 x 21.2 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 30-70% B over 40 minutes
Flow Rate 20 mL/min
Detection UV at 230 nm
Injection Volume 5-10 mL (depending on sample concentration)

Procedure:

  • Sample Preparation: Dissolve the crude reaction mixture containing this compound in a minimal amount of the initial mobile phase. Filter the solution through a 0.45 µm filter.

  • Equilibration: Equilibrate the preparative HPLC column with the initial mobile phase conditions (e.g., 30% Acetonitrile in Water).

  • Injection and Fraction Collection: Inject the filtered sample onto the column. Run the gradient elution and collect fractions corresponding to the peak of this compound.

  • Analysis and Pooling: Analyze the purity of the collected fractions by analytical HPLC. Pool the fractions with the desired purity.

  • Solvent Removal: Remove the organic solvent from the pooled fractions using a rotary evaporator.

  • Lyophilization: Lyophilize the remaining aqueous solution to obtain pure this compound as a solid.

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis via Oxidation cluster_purification Purification Docetaxel Docetaxel Reaction Controlled Oxidation (Room Temperature) Docetaxel->Reaction Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) Oxidizing_Agent->Reaction Crude_Mixture Crude Reaction Mixture (this compound, Docetaxel, and other impurities) Reaction->Crude_Mixture Prep_HPLC Preparative HPLC Crude_Mixture->Prep_HPLC Injection Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Purity_Analysis->Prep_HPLC Re-purify impure fractions Pooling Pooling of Pure Fractions Purity_Analysis->Pooling If purity > 95% Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Lyophilization Lyophilization Solvent_Removal->Lyophilization Pure_Product Pure this compound Lyophilization->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_yield Troubleshooting Low Yield cluster_purity Troubleshooting Low Purity Start Problem Encountered Low_Yield Low Yield of This compound Start->Low_Yield Low_Purity Low Purity of This compound Start->Low_Purity Check_Reaction_Time Increase Reaction Time & Monitor by HPLC Low_Yield->Check_Reaction_Time Check_Oxidant_Conc Increase Oxidant Concentration Low_Yield->Check_Oxidant_Conc Check_Temperature Optimize Reaction Temperature Low_Yield->Check_Temperature Optimize_Reaction_Cond Control Temperature and pH Low_Purity->Optimize_Reaction_Cond Optimize_Prep_HPLC Optimize Preparative HPLC Method Low_Purity->Optimize_Prep_HPLC Check_Column_Load Reduce Sample Load on Column Low_Purity->Check_Column_Load Solution Improved Synthesis Check_Reaction_Time->Solution Check_Oxidant_Conc->Solution Check_Temperature->Solution Optimize_Reaction_Cond->Solution Optimize_Prep_HPLC->Solution Check_Column_Load->Solution

References

Technical Support Center: Improving the Solubility of 10-Oxo Docetaxel for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 10-Oxo Docetaxel (B913). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during biological assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to ensure the successful use of 10-Oxo Docetaxel in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a taxoid and a derivative of Docetaxel, known for its anti-tumor properties.[1][2][3] Like many taxanes, it is a lipophilic molecule with low aqueous solubility, which can lead to precipitation in the aqueous environment of biological assays, affecting the accuracy and reproducibility of experimental results.[4] One calculated value for its aqueous solubility is as low as 9.7E-3 g/L.[5]

Q2: What are the common solvents for dissolving this compound?

A2: this compound is slightly soluble in chloroform (B151607) and methanol.[2][6] Based on data for the closely related compound Docetaxel, organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are effective for creating stock solutions.[7] For biological assays, DMSO is the most common choice for an initial stock solution due to its high solubilizing power for taxanes.

Q3: What is the maximum recommended concentration of DMSO in my cell culture?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, and ideally below 0.1%.[8] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell viability and function.

Q4: Can I store this compound in an aqueous solution?

A4: It is not recommended to store this compound in aqueous solutions for extended periods, as this can lead to precipitation and degradation of the compound. Aqueous working solutions should be prepared fresh from a stock solution in an organic solvent immediately before use. For the related compound docetaxel hydrate, it is advised not to store the aqueous solution for more than one day.[7]

Troubleshooting Guide: Compound Precipitation

One of the most common issues encountered with this compound is its precipitation upon dilution into aqueous buffers or cell culture media. This guide provides a systematic approach to troubleshooting and preventing this problem.

Visual Troubleshooting Workflow

G cluster_0 Troubleshooting Precipitation start Precipitation Observed in Aqueous Solution q1 Is the final compound concentration too high? start->q1 s1 Reduce final concentration. Determine maximal soluble concentration. q1->s1 Yes q2 Was the dilution performed correctly? q1->q2 No s1->q2 s2 Use serial dilutions. Add stock solution dropwise to pre-warmed media while vortexing. q2->s2 No q3 Is the final DMSO concentration appropriate? q2->q3 Yes s2->q3 s3 Ensure final DMSO is <0.5% (ideally <0.1%). Prepare a more dilute stock if necessary. q3->s3 No q4 Are you still observing precipitation? q3->q4 Yes s3->q4 s4 Consider advanced solubilization techniques: - Co-solvent systems - Cyclodextrin (B1172386) inclusion complexes q4->s4 Yes end Solution Stable q4->end No s4->end

Caption: A stepwise guide to resolving precipitation issues with this compound.

Quantitative Solubility Data

The following tables summarize the solubility of Docetaxel, which can be used as a reliable proxy for this compound due to their structural similarity. Researchers should, however, empirically determine the optimal conditions for their specific experimental setup.

Table 1: Solubility in Organic Solvents

SolventApproximate Solubility (mg/mL)Molar Equivalent (mM)
DMSO56.19
DMF56.19
Ethanol1.51.86

Data is for Docetaxel and should be used as a guideline for this compound.[7]

Table 2: Aqueous Solubility with Co-solvent

Solvent SystemApproximate Solubility (mg/mL)Molar Equivalent (mM)
1:10 DMSO:PBS (pH 7.2)0.10.12

Data is for Docetaxel and should be used as a guideline for this compound.[7]

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution and Aqueous Working Solutions

This protocol describes the standard method for preparing a high-concentration stock solution of this compound in DMSO and subsequent dilution into aqueous media.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pre-warmed (37°C) cell culture medium or buffer

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh a small amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve a desired high concentration (e.g., 10 mM).

    • Vortex thoroughly until the powder is completely dissolved. Brief sonication can be used if necessary.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • To minimize precipitation, first, create an intermediate dilution of your stock solution in DMSO (e.g., 1 mM).

  • Prepare the Final Working Solution:

    • Pre-warm your cell culture medium or buffer to 37°C.[8]

    • While gently vortexing the pre-warmed medium, add the required volume of the DMSO stock solution dropwise.[8]

    • Ensure the final DMSO concentration in the working solution is below 0.5% (ideally below 0.1%).[8]

    • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

Protocol 2: Solubilization using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[9][10] This protocol is adapted from methods used for Docetaxel.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether β-cyclodextrin (SBE-β-CD)

  • Ethanol

  • Distilled water

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare the Cyclodextrin Solution:

    • Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in distilled water to the desired concentration. The molar ratio of cyclodextrin to this compound may need to be optimized, but ratios from 1:1 have been shown to be effective for docetaxel.[9]

  • Prepare the this compound Solution:

    • Dissolve the this compound in a minimal amount of ethanol.

  • Formation of the Inclusion Complex:

    • Slowly add the ethanolic solution of this compound to the aqueous cyclodextrin solution while stirring continuously.[9][10]

    • Allow the mixture to stir at room temperature for an extended period (e.g., 24-48 hours) to ensure complete complex formation.[9]

  • Final Preparation:

    • Filter the solution through a 0.22 µm syringe filter to remove any un-complexed drug aggregates.

    • The resulting clear solution can be used for biological assays. The concentration of the solubilized drug should be determined analytically (e.g., by UV-Vis spectrophotometry or HPLC).

Signaling Pathway

This compound, similar to its parent compound Docetaxel, functions as a microtubule-stabilizing agent. This action disrupts the dynamic instability of microtubules, which is essential for cell division, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

G cluster_0 This compound Mechanism of Action compound This compound microtubules β-tubulin Subunit of Microtubules compound->microtubules Binds to stabilization Microtubule Stabilization (Inhibition of Depolymerization) microtubules->stabilization mitotic_spindle Disruption of Mitotic Spindle stabilization->mitotic_spindle g2m_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis (Programmed Cell Death) g2m_arrest->apoptosis bcl2 Phosphorylation of Bcl-2 g2m_arrest->bcl2 bcl2->apoptosis Promotes

Caption: Mechanism of action of this compound leading to apoptosis.

References

Technical Support Center: Forced Degradation of Docetaxel for 10-Oxo Docetaxel Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to performing forced degradation studies on Docetaxel (B913), with a specific focus on yielding 10-Oxo Docetaxel.

Frequently Asked Questions (FAQs)

Q1: What is the primary forced degradation condition to produce this compound?

A1: Oxidative degradation is the primary method to yield this compound. This is typically achieved by exposing a Docetaxel solution to an oxidizing agent like hydrogen peroxide.[1] Oxidation primarily occurs at the C-10 position of the Docetaxel molecule to form this compound.[1][2]

Q2: What other degradation products can be expected during forced degradation of Docetaxel?

A2: Besides this compound, several other degradation products can form depending on the stress conditions. Under acidic conditions, 7-Epi-docetaxel is the main product.[1] Basic hydrolysis leads to a more complex mixture, including 7-Epi-docetaxel, 10-Deacetyl baccatin (B15129273) III, and 7-Epi-10-oxo-docetaxel.[1][3][4] Thermal stress can also produce 7-Epi-docetaxel.[1]

Q3: Is Docetaxel sensitive to light?

A3: Docetaxel is reported to be relatively stable under photolytic stress, with minimal degradation observed.[1]

Q4: What is a suitable analytical technique to monitor the degradation and identify the products?

A4: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Docetaxel and its degradation products.[2] A stability-indicating HPLC method should be developed and validated to ensure separation of Docetaxel from all potential degradation products.[5][6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no yield of this compound under oxidative stress. - Insufficient concentration of the oxidizing agent.- Inadequate reaction time or temperature.- Increase the concentration of hydrogen peroxide (e.g., from 3% to a higher percentage, with caution).- Extend the incubation time (e.g., beyond 24 hours), monitoring the reaction periodically.- While room temperature is suggested, a slight, controlled increase in temperature may be tested.
Formation of multiple unexpected impurities. - The starting material (Docetaxel) may have existing impurities.- Cross-contamination during the experiment.- Degradation conditions are too harsh, leading to secondary degradation products.- Characterize the purity of the starting Docetaxel.- Ensure clean glassware and high-purity reagents.- Reduce the stress condition's severity (e.g., lower temperature, shorter exposure time, or lower concentration of the stressing agent).[1]
Poor separation of Docetaxel and this compound in HPLC analysis. - Inappropriate mobile phase composition or gradient.- Unsuitable column chemistry.- Optimize the mobile phase, for example, by adjusting the ratio of organic solvent to water.[7][8][9]- Experiment with different HPLC columns (e.g., C18, C8) from various manufacturers.
Inconsistent results between experimental runs. - Variability in experimental parameters (e.g., temperature, concentration of reagents).- Instability of the prepared solutions.- Precisely control all experimental parameters.- Prepare fresh solutions for each experiment and verify their concentrations.

Experimental Protocol: Oxidative Forced Degradation of Docetaxel

This protocol details the methodology for inducing oxidative degradation of Docetaxel to generate this compound.

1. Preparation of Docetaxel Stock Solution:

2. Oxidative Stress Conditions:

  • Mix equal volumes of the Docetaxel stock solution and 3% hydrogen peroxide in a clean container.[1]

  • Keep the resulting solution at room temperature for 12-24 hours.[1][2] It is advisable to protect the solution from light during this period to prevent any potential photolytic degradation, even though Docetaxel is relatively stable to light.

3. Sample Analysis:

  • At the end of the incubation period, dilute the stressed sample with the HPLC mobile phase to a suitable concentration for analysis (e.g., 100 µg/mL).[2]

  • Analyze the sample using a validated stability-indicating HPLC method.

Data Presentation

The following table summarizes the typical degradation products observed under various stress conditions. The extent of degradation can vary based on specific experimental parameters.[1]

Stress ConditionMajor Degradation Products IdentifiedObservations
Acidic Hydrolysis (0.1 N HCl, 60°C, 24h)7-Epi-docetaxel7-Epi-docetaxel is the primary degradation product.[1]
Basic Hydrolysis (0.1 N NaOH, RT, 2h)7-Epi-docetaxel, 10-Deacetyl baccatin III, 7-Epi-10-oxo-docetaxelThis condition typically results in the most significant degradation, yielding a complex mixture.[1][3]
Oxidative Degradation (3% H₂O₂, RT, 24h)10-Oxo-docetaxel , 7-Epi-10-oxo-docetaxelOxidation primarily affects the C-10 position.[1]
Thermal Degradation (Solid at 105°C, 24h or Solution at 80°C, 48h)7-Epi-docetaxel and other minor impuritiesThe extent of degradation is dependent on temperature and duration.[1]
Photolytic Degradation (UV light at 254 nm)Minimal degradationDocetaxel is relatively stable under photolytic stress.[1]

Visualizations

G cluster_prep Preparation cluster_stress Oxidative Stress cluster_analysis Analysis stock Prepare 1 mg/mL Docetaxel Stock Solution mix Mix equal volumes of Docetaxel solution and 3% H₂O₂ stock->mix incubate Incubate at Room Temperature for 12-24 hours mix->incubate dilute Dilute sample with mobile phase incubate->dilute hplc Analyze by Stability-Indicating HPLC Method dilute->hplc

Caption: Experimental workflow for the oxidative forced degradation of Docetaxel.

G cluster_products Degradation Products Docetaxel Docetaxel Oxo This compound Docetaxel->Oxo Oxidative Stress (H₂O₂) Epi 7-Epi-docetaxel Docetaxel->Epi Acidic / Thermal Stress Base Complex Mixture (e.g., 10-Deacetyl baccatin III) Docetaxel->Base Basic Hydrolysis (NaOH)

Caption: Simplified degradation pathways of Docetaxel under different stress conditions.

References

Validation & Comparative

10-Oxo Docetaxel vs. Docetaxel: A Comparative Analysis of Cytotoxic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer therapeutics, taxanes stand as a critical class of anti-mitotic agents. Docetaxel (B913), a semi-synthetic analogue of paclitaxel, is a widely utilized chemotherapeutic agent effective against a range of solid tumors.[1] This guide provides a comparative analysis of the cytotoxic activity of Docetaxel and a closely related derivative, 10-Oxo Docetaxel.

Direct comparative studies on the cytotoxic profile of this compound are limited in publicly available scientific literature. However, research on a structurally similar compound, 10-oxo-7-epidocetaxel (10-O-7ED), offers valuable insights. A study by Manjappa et al. provides a basis for a surrogate comparison, suggesting that modifications at the C-10 position of the docetaxel core can significantly influence its cytotoxic potential.[2] This guide will leverage data from this study to draw a comparative picture, while also presenting established data for Docetaxel against various cancer cell lines.

Quantitative Comparison of Cytotoxicity

The following table summarizes the in vitro cytotoxic activity of 10-oxo-7-epidocetaxel and Docetaxel, expressed as IC50 values (the concentration of a drug that inhibits 50% of cell growth). Lower IC50 values indicate greater cytotoxic potency.

CompoundCell LineCancer Type24h IC50 (nM)48h IC50 (nM)72h IC50 (nM)Reference
10-oxo-7-epidocetaxel (10-O-7ED) A549Lung Carcinoma140 ± 20Not ReportedNot Reported[3]
B16F10Murine MelanomaNot ReportedNot ReportedNot Reported[3]
Docetaxel (TXT) A549Lung Carcinoma25 ± 4.080.005 ± 0.00170.005 ± 0.001[3]
B16F10Murine MelanomaNot ReportedNot ReportedNot Reported[3]
H460 (2D)Lung Cancer1.41 µMNot ReportedNot Reported[4]
A549 (2D)Lung Cancer1.94 µMNot ReportedNot Reported[4]
H1650 (2D)Lung Cancer2.70 µMNot ReportedNot Reported[4]

Note: The study on 10-oxo-7-epidocetaxel indicated it caused significantly higher cytotoxicity after 48 and 72 hours compared to a 22-hour study, and showed significantly increased in vitro anti-metastatic activity compared to Docetaxel.[2] The provided IC50 values from the study are for a 24-hour time point.

Experimental Protocols

The determination of cytotoxic activity is a fundamental aspect of anti-cancer drug evaluation. The following is a detailed methodology for a standard in vitro cytotoxicity assay, such as the MTT assay, which is commonly used to derive IC50 values.

In Vitro Cytotoxicity Assay (MTT Assay)

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., A549, B16F10) are cultured in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

  • For the assay, cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

2. Compound Treatment:

  • Stock solutions of this compound and Docetaxel are prepared in a suitable solvent, such as DMSO.

  • A series of dilutions of the test compounds are prepared in the culture medium.

  • The culture medium from the seeded plates is replaced with the medium containing the various concentrations of the test compounds. Control wells receive medium with the vehicle (DMSO) only.

3. Incubation:

  • The plates are incubated for specific time points (e.g., 24, 48, and 72 hours) to allow the compounds to exert their cytotoxic effects.

4. MTT Addition and Formazan (B1609692) Solubilization:

  • Following incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

  • The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

5. Absorbance Measurement and Data Analysis:

  • The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical in vitro cytotoxicity assay used to compare the efficacy of anti-cancer compounds.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis CellCulture 1. Cell Culture (e.g., A549, B16F10) CompoundPrep 2. Compound Preparation (this compound & Docetaxel) CellSeeding 3. Cell Seeding (96-well plates) Treatment 4. Compound Addition (Varying Concentrations) CellSeeding->Treatment Incubation 5. Incubation (24, 48, 72 hours) Treatment->Incubation MTT 6. MTT Assay Incubation->MTT Absorbance 7. Absorbance Reading MTT->Absorbance DataAnalysis 8. Data Analysis (IC50 Calculation) Absorbance->DataAnalysis Mechanism_of_Action cluster_drug Drug Action cluster_cellular Cellular Events cluster_apoptosis Apoptosis Drug Docetaxel / this compound Tubulin β-tubulin Drug->Tubulin Binds to Microtubule Microtubule Stabilization Tubulin->Microtubule Promotes assembly & inhibits disassembly Spindle Mitotic Spindle Disruption Microtubule->Spindle CycleArrest G2/M Phase Arrest Spindle->CycleArrest Apoptosis Apoptotic Cell Death CycleArrest->Apoptosis Triggers

References

A Comparative Analysis of the Microtubule-Stabilizing Effects of 10-Oxo Docetaxel and Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the microtubule-stabilizing properties of 10-Oxo Docetaxel (B913) and the well-established anti-cancer agent, Paclitaxel (B517696). While extensive data exists for Paclitaxel and its close analog Docetaxel, direct comparative studies on the microtubule-stabilizing effects of 10-Oxo Docetaxel are limited in publicly available scientific literature. This compound is recognized as a novel taxoid and an intermediate in the synthesis of Docetaxel, possessing anti-tumor properties.[1] This guide synthesizes the available information, including data on closely related compounds, to provide a valuable resource for researchers in oncology and pharmacology.

Executive Summary

Both Paclitaxel and this compound belong to the taxane (B156437) family of chemotherapeutic agents, which are known to exert their cytotoxic effects by disrupting microtubule dynamics. The primary mechanism of action for taxanes is the stabilization of microtubules, leading to the arrest of the cell cycle, primarily in the G2/M phase, and subsequent induction of apoptosis.[2]

Paclitaxel is a natural product initially isolated from the bark of the Pacific yew tree, Taxus brevifolia. Docetaxel, a semi-synthetic analog of paclitaxel, differs in its chemical structure, which can influence its potency and pharmacological properties.[3] Docetaxel has been shown to be more potent than paclitaxel in promoting the assembly of tubulin into microtubules in vitro.[4] this compound, being a derivative of Docetaxel, is presumed to share this fundamental mechanism of action.

Due to the scarcity of direct comparative data for this compound against Paclitaxel, this guide will leverage data on Docetaxel and a closely related analog, 10-oxo-7-epidocetaxel, to infer the potential activity of this compound. It is crucial to note that these comparisons are indirect and should be interpreted with caution.

Quantitative Data Comparison

Table 1: Comparative Cytotoxicity (IC50) of Paclitaxel and Docetaxel in Various Cancer Cell Lines

Cell LineCancer TypePaclitaxel IC50 (nM)Docetaxel IC50 (nM)Reference(s)
MCF-7Breast Cancer2.5 - 151.5 - 10[2]
MDA-MB-231Breast Cancer5 - 202 - 12[2]
A549Lung Cancer10 - 505 - 25[2]
HCT116Colon Cancer8 - 304 - 15[2]
OVCAR-3Ovarian Cancer4 - 202 - 10[2]
CHP100NeuroblastomaHigher than DocetaxelMore potent than Paclitaxel[5]
SH-SY5YNeuroblastomaLower than DocetaxelLess potent than in other NB lines[5]
BE(2)M17NeuroblastomaIntermediateIntermediate[5]

Note: IC50 values can vary depending on experimental conditions such as cell density and drug exposure time.

Table 2: Inferred Cytotoxicity of this compound based on a Structurally Related Analog

A study on 10-oxo-7-epidocetaxel (10-O-7ED) , a compound structurally similar to this compound, demonstrated its cytotoxic and anti-metastatic activities in comparison to Docetaxel (Taxotere®, TXT).[1]

CompoundExposure TimeCytotoxicity Comparison to DocetaxelAnti-Metastatic Activity Comparison to DocetaxelReference
10-oxo-7-epidocetaxel (10-O-7ED)48 and 72 hoursSignificantly higher cytotoxicitySignificantly increased[1]

Disclaimer: This data is for a related compound and may not be representative of the actual activity of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the microtubule-stabilizing effects of compounds like this compound and Paclitaxel.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay directly measures the ability of a compound to promote the assembly of purified tubulin into microtubules. The polymerization of tubulin increases the turbidity of the solution, which can be measured spectrophotometrically.

Materials:

  • Purified tubulin protein (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Test compounds (this compound, Paclitaxel) dissolved in DMSO

  • Temperature-controlled microplate reader

Procedure:

  • Prepare a tubulin solution at a final concentration of 1-2 mg/mL in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.

  • Add the test compound (e.g., this compound or Paclitaxel) at various concentrations to the wells of a pre-warmed 96-well plate. Include a DMSO control.

  • Initiate the polymerization reaction by adding the cold tubulin solution to the wells.

  • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Measure the change in absorbance at 340 nm every minute for 60 minutes.

  • The rate of increase in absorbance is proportional to the rate of microtubule polymerization. The EC50 value, the concentration of the compound that induces 50% of the maximal polymerization rate, can be calculated from the dose-response curve.

Cellular Microtubule Stabilization Assay

This cell-based assay quantifies the stabilization of microtubules within intact cells. Stabilized microtubules are more resistant to depolymerization induced by cold or depolymerizing agents.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • Test compounds (this compound, Paclitaxel)

  • Microtubule-depolymerizing agent (e.g., Nocodazole or cold treatment)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Primary antibody against α-tubulin

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Seed cells onto coverslips or in 96-well imaging plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (this compound or Paclitaxel) for a defined period (e.g., 4-24 hours).

  • Induce microtubule depolymerization by either incubating the cells at 4°C for 30 minutes or by adding a depolymerizing agent like Nocodazole.

  • Fix, permeabilize, and stain the cells with an anti-α-tubulin antibody and a fluorescent secondary antibody. Counterstain the nuclei with DAPI.

  • Acquire images using a fluorescence microscope.

  • Quantify the microtubule network integrity. A higher fluorescence intensity of the microtubule network after the depolymerization challenge indicates a greater stabilizing effect of the compound.

Visualizations

Experimental Workflow for In Vitro Tubulin Polymerization Assay

G cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis tubulin_prep Prepare Tubulin Solution (1-2 mg/mL in buffer + GTP + Glycerol) add_tubulin Add Cold Tubulin Solution to Initiate Polymerization tubulin_prep->add_tubulin compound_prep Prepare Serial Dilutions of This compound & Paclitaxel add_compounds Add Compounds to Pre-warmed 96-well Plate compound_prep->add_compounds add_compounds->add_tubulin read_absorbance Measure Absorbance at 340 nm (37°C, every minute for 60 min) add_tubulin->read_absorbance analyze_data Calculate Polymerization Rate and EC50 Values read_absorbance->analyze_data

Caption: Workflow for the in vitro tubulin polymerization assay.

Signaling Pathway: Taxane-Induced Apoptosis

G cluster_drug Drug Action cluster_cellular Cellular Response cluster_apoptosis Apoptosis Induction Taxane This compound or Paclitaxel Tubulin β-Tubulin Subunit Taxane->Tubulin Binds to MT_Stabilization Microtubule Stabilization Tubulin->MT_Stabilization Promotes Mitotic_Arrest G2/M Phase Arrest MT_Stabilization->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

References

Unveiling the In Vivo Anti-Tumor Potential of 10-Oxo Docetaxel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug development, the taxane (B156437) family of chemotherapeutics remains a cornerstone in the treatment of various solid tumors. Docetaxel, a potent microtubule stabilizer, has demonstrated significant clinical efficacy. This guide provides a comparative analysis of the in vivo anti-tumor properties of a novel derivative, 10-Oxo Docetaxel, against its parent compound, Docetaxel. Due to the limited direct in vivo data on this compound, this guide will leverage published findings on a closely related surrogate, 10-oxo-7-epidocetaxel, to provide a comprehensive and data-driven comparison.

Executive Summary

Preclinical in vivo studies reveal that 10-oxo-7-epidocetaxel exhibits significant anti-metastatic activity, a critical attribute in combating cancer progression. In a murine melanoma model, 10-oxo-7-epidocetaxel demonstrated a marked reduction in lung metastases. While direct comparative efficacy studies are emerging, this guide consolidates available data to offer an objective overview of the anti-tumor profiles of these taxane derivatives, providing valuable insights for further research and development.

Quantitative Comparison of In Vivo Anti-Tumor Efficacy

The following table summarizes the key in vivo anti-tumor efficacy data for 10-oxo-7-epidocetaxel and Docetaxel in a B16F10 experimental metastasis mouse model.

CompoundAnimal ModelTumor ModelDosing RegimenKey Efficacy EndpointResultToxicity
10-oxo-7-epidocetaxel C57BL/6 miceB16F10 melanoma experimental lung metastasisNot specifiedNumber of lung metastatic nodulesSignificantly fewer nodules compared to control group[1][2]No significant weight loss observed; about 4% increase in mean group weight[1][2]
Docetaxel C57BL/6 miceB16F10 melanoma experimental lung metastasisIntraperitoneal injection (20μg/mL)Inhibition of lung tumor metastasisSignificant inhibition of lung nodules[3]Not specified in the abstract

Mechanism of Action: Stabilizing the Cellular Scaffolding

Both Docetaxel and, by extension, this compound, exert their anti-tumor effects by targeting microtubules, essential components of the cell's cytoskeleton. By binding to the β-tubulin subunit, these compounds stabilize microtubules, preventing their dynamic assembly and disassembly. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death, or apoptosis.[4][5]

Key signaling pathways implicated in Docetaxel-induced apoptosis include the phosphorylation of the anti-apoptotic protein Bcl-2, which inactivates its protective function, and the activation of caspase cascades, the executioners of apoptosis.[4][5] Furthermore, Docetaxel has been shown to modulate the c-Jun NH2-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK)1/2 signaling pathways, which are critical in determining cell fate.[6] In the context of melanoma, the anti-metastatic properties of these taxanes may also be linked to their ability to regulate the expression and activity of matrix metalloproteinases (MMPs), enzymes that play a crucial role in tumor invasion and metastasis.[7][8][9][10][11]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the processes involved, the following diagrams have been generated using the DOT language.

G cluster_0 In Vivo Anti-Tumor Efficacy Workflow A B16F10 Melanoma Cell Culture B Tail Vein Injection into C57BL/6 Mice A->B C Treatment Groups: - Vehicle Control - this compound (surrogate) - Docetaxel B->C D Drug Administration (e.g., i.p.) C->D E Monitoring: - Body Weight - Tumor Growth (if applicable) D->E F Endpoint Analysis (e.g., Day 20) E->F G Lung Nodule Quantification F->G H Toxicity Assessment F->H

Caption: Experimental workflow for in vivo evaluation of anti-tumor efficacy.

G cluster_0 This compound Signaling Pathway cluster_1 Cellular Effects cluster_2 Molecular Mechanisms Microtubule Stabilization Microtubule Stabilization G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest Microtubule Stabilization->G2/M Cell Cycle Arrest Apoptosis Apoptosis G2/M Cell Cycle Arrest->Apoptosis Decreased Metastasis Decreased Metastasis This compound This compound β-tubulin binding β-tubulin binding This compound->β-tubulin binding Bcl-2 Phosphorylation (Inactivation) Bcl-2 Phosphorylation (Inactivation) This compound->Bcl-2 Phosphorylation (Inactivation) JNK Pathway Activation JNK Pathway Activation This compound->JNK Pathway Activation ERK1/2 Pathway Modulation ERK1/2 Pathway Modulation This compound->ERK1/2 Pathway Modulation MMP Regulation MMP Regulation This compound->MMP Regulation β-tubulin binding->Microtubule Stabilization Caspase Activation Caspase Activation Bcl-2 Phosphorylation (Inactivation)->Caspase Activation Caspase Activation->Apoptosis JNK Pathway Activation->Apoptosis MMP Regulation->Decreased Metastasis

Caption: Proposed signaling pathway for this compound's anti-tumor activity.

Experimental Protocols

In Vivo Anti-Metastatic Efficacy Study (Adapted from Manjappa et al. and Lu et al.)

1. Animal Model:

  • Male C57BL/6 mice, 6-8 weeks old, are used for the study.[1][3] Animals are acclimatized for at least one week before the experiment.

2. Cell Culture and Tumor Implantation:

  • The B16F10 murine melanoma cell line is cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • For the experimental metastasis model, a suspension of B16F10 cells (e.g., 2 x 10^5 cells in 100 µL of PBS) is injected into the lateral tail vein of the mice to induce lung metastases.[1][3]

3. Treatment Groups and Drug Administration:

  • Mice are randomly assigned to different treatment groups:

    • Vehicle Control (the solvent used to dissolve the drugs)

    • 10-oxo-7-epidocetaxel (dose to be determined based on tolerability studies)

    • Docetaxel (e.g., 20 µg/mL administered intraperitoneally)[3]

  • Treatment is initiated at a specified time point after tumor cell injection (e.g., 24 hours) and administered according to a predefined schedule (e.g., every other day for a specified number of doses).

4. Monitoring and Endpoint Analysis:

  • The body weight of the mice is monitored regularly as an indicator of systemic toxicity.

  • At the end of the study (e.g., day 20 or 21), mice are euthanized, and their lungs are harvested.[1]

  • The number of metastatic nodules on the lung surface is counted visually or under a dissecting microscope.

  • Lungs can be fixed in Bouin's solution to enhance the visibility of the nodules.

5. Statistical Analysis:

  • The data on the number of lung nodules and body weight changes are analyzed using appropriate statistical methods (e.g., t-test or ANOVA) to determine the significance of the differences between the treatment groups.

Conclusion and Future Directions

The available in vivo data for 10-oxo-7-epidocetaxel suggests that it is a promising anti-tumor agent with significant anti-metastatic properties and a favorable toxicity profile compared to the control group.[1][2] Its mechanism of action is likely similar to that of Docetaxel, involving microtubule stabilization and induction of apoptosis through key signaling pathways.

To further validate the anti-tumor properties of this compound, direct, head-to-head in vivo comparative studies with Docetaxel are warranted. Such studies should evaluate a range of doses to establish a clear dose-response relationship for both efficacy and toxicity. Investigating the precise molecular mechanisms underlying its anti-metastatic effects, particularly its impact on MMPs and other invasion-related signaling molecules, will provide a more complete understanding of its therapeutic potential and guide its future clinical development.

References

Comparative Analysis of 10-Oxo Docetaxel's Cross-Resistance Profile in Multidrug-Resistant (MDR) Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 10-Oxo Docetaxel (B913) in the context of multidrug-resistant (MDR) cancer cell lines. Due to the limited availability of direct experimental data on 10-Oxo Docetaxel, this document leverages data from a closely related analogue, 10-oxo-7-epidocetaxel, as a surrogate. It further contextualizes this information with the well-established resistance mechanisms of its parent compound, Docetaxel, to project a likely cross-resistance profile for this compound.

Introduction to this compound

This compound is a novel taxoid and a key intermediate in the synthesis of Docetaxel, a widely used chemotherapeutic agent for various solid tumors.[1] Structurally similar to Docetaxel, this compound is presumed to share the same fundamental mechanism of action: the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[1][2] Understanding its efficacy in MDR cell lines is crucial for its potential development as a next-generation taxane (B156437) therapeutic.

Comparative Cytotoxicity Data (Surrogate-Based)

CompoundCancer Cell LineKey Findings
10-oxo-7-epidocetaxel B16F10 (Melanoma)Demonstrated significantly higher cytotoxicity at 48 and 72 hours compared to a 22-hour study. Exhibited significantly increased in vitro anti-metastatic activity compared to Docetaxel.[1]
Docetaxel B16F10 (Melanoma)Used as a standard cytotoxic agent for comparison.[1]

Note: The data above is based on a surrogate compound and should be interpreted with caution. Further studies are essential to definitively determine the cytotoxic potency (e.g., IC50 values) of this compound relative to Docetaxel in various MDR cell lines.[1]

Postulated Cross-Resistance Profile of this compound

The cross-resistance profile of a drug is largely determined by its interaction with the mechanisms conferring resistance. Given the structural similarity of this compound to Docetaxel, it is highly probable that it would be susceptible to the same resistance mechanisms.

Key Mechanisms of Taxane Resistance:

  • Overexpression of ABC Transporters: The most well-documented mechanism of taxane resistance is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/MDR1), which function as drug efflux pumps.[3][4] Docetaxel is a known substrate for P-gp.[5] It is therefore anticipated that MDR cell lines overexpressing P-gp would exhibit cross-resistance to this compound. Other ABC transporters like MRP1 and MRP7 have also been implicated in Docetaxel resistance.[6]

  • Tubulin Alterations: Mutations in the genes encoding β-tubulin, the direct target of taxanes, can prevent effective drug binding.[4] Additionally, the overexpression of certain β-tubulin isotypes, such as βIII-tubulin, is associated with taxane resistance.[4] It is likely that this compound's efficacy would be similarly compromised in cells with these tubulin alterations.

  • Altered Signaling Pathways: Various signaling pathways can contribute to taxane resistance, including the activation of survival pathways (e.g., PI3K/Akt) and the inhibition of apoptotic pathways.[2] The p38/p53/p21 axis and the phosphorylation of the anti-apoptotic protein Bcl-2 are key pathways involved in the action of taxanes.[2]

Experimental Protocols

To empirically determine the cross-resistance profile of this compound, the following experimental protocols are recommended.

Development of Docetaxel-Resistant MDR Cell Lines

This protocol describes the generation of cell lines with acquired resistance to Docetaxel, which can then be used to assess cross-resistance to this compound.

Materials:

  • Parental cancer cell line of interest (e.g., MCF-7, A549)

  • Culture medium and supplements (e.g., DMEM, FBS, Penicillin-Streptomycin)

  • Docetaxel

  • Sterile culture flasks and plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Initial Drug Exposure: Culture the parental cell line in the presence of a low concentration of Docetaxel (e.g., IC10 or IC20).

  • Stepwise Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of Docetaxel in the culture medium.

  • Monitoring and Selection: Continuously monitor the cells for viability and proliferation. Select the surviving cell populations at each concentration.

  • Establishment of Resistant Line: Continue the dose escalation until a desired level of resistance is achieved (e.g., >10-fold increase in IC50 compared to the parental line).

  • Characterization: Characterize the resistant cell line for the expression of MDR markers (e.g., P-gp) to confirm the resistance mechanism.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of a compound.[7][8]

Materials:

  • Parental and Docetaxel-resistant cancer cell lines

  • This compound, Docetaxel, and other comparator drugs

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[1]

  • Compound Treatment: Treat the cells with serial dilutions of this compound, Docetaxel, and other taxanes for a specified duration (e.g., 48 or 72 hours).[1] Include untreated control wells.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[7][8]

  • Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values for each compound in the different cell lines.

Visualizations

G cluster_0 Cell Line Preparation cluster_1 Cytotoxicity Assay Parental Cell Line Parental Cell Line Seeding Seeding Parental Cell Line->Seeding MDR Cell Line MDR Cell Line MDR Cell Line->Seeding Drug Treatment Drug Treatment Seeding->Drug Treatment MTT Assay MTT Assay Drug Treatment->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis IC50 Values IC50 Values Data Analysis->IC50 Values

Caption: Experimental workflow for comparing the cytotoxicity of this compound in parental and MDR cell lines.

G cluster_0 Drug-Target Interaction cluster_1 Cellular Consequences cluster_2 Resistance Mechanisms Taxanes Taxanes Beta-tubulin Beta-tubulin Taxanes->Beta-tubulin Microtubule Stabilization Microtubule Stabilization Beta-tubulin->Microtubule Stabilization Mitotic Arrest Mitotic Arrest Microtubule Stabilization->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis P-gp Efflux P-gp Efflux P-gp Efflux->Taxanes Reduces intracellular concentration Tubulin Mutations Tubulin Mutations Tubulin Mutations->Beta-tubulin Prevents binding Altered Signaling Altered Signaling Altered Signaling->Apoptosis Inhibits

Caption: Signaling pathways of taxane action and mechanisms of resistance.

References

synergistic effects of 10-Oxo Docetaxel with other anticancer drugs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the synergistic potential of the taxane (B156437) chemotherapeutic agent, Docetaxel (B913), in combination with other anticancer drugs. This guide provides a comparative overview of preclinical and clinical findings, detailed experimental protocols, and insights into the underlying signaling pathways.

Disclaimer: Direct experimental data on the synergistic effects of 10-Oxo Docetaxel , a known impurity and degradation product of Docetaxel, is not available in the current scientific literature. This guide, therefore, focuses on the extensive research conducted on its parent compound, Docetaxel , to provide a relevant and data-rich comparative analysis for researchers, scientists, and drug development professionals. The information presented here serves as a valuable reference for understanding the combination potential of taxane-based therapies and highlights a knowledge gap regarding the biological activity of its derivatives.

I. Comparative Analysis of Docetaxel's Synergistic Effects

Docetaxel, a widely used chemotherapeutic agent, functions primarily by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1][2] Its efficacy is often enhanced when used in combination with other anticancer drugs that have different mechanisms of action. Preclinical and clinical studies have demonstrated synergistic or additive effects when Docetaxel is combined with agents such as anthracyclines (Doxorubicin), platinum compounds (Cisplatin), nucleoside analogs (Gemcitabine), fluoropyrimidines (Capecitabine), and monoclonal antibodies (Trastuzumab).[3][4][5][6][7]

Quantitative Data on Synergistic Combinations

The following table summarizes the synergistic effects observed in preclinical studies of Docetaxel with various anticancer drugs. The Combination Index (CI), calculated using the Chou-Talalay method, is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[8][9]

Combination Cancer Type/Cell Line Key Findings (Combination Index - CI) Reference
Docetaxel + Doxorubicin (B1662922) Hormone-Refractory Prostate Cancer (PC3 and DU145 cells)Strong synergy observed in PC3 cells at specific concentration ranges. Additive or antagonistic effects seen in DU145 cells.[10][11][10][11]
Docetaxel + Cisplatin (B142131) Human Osteosarcoma (in vivo)Superior tumor growth inhibition with the combination compared to single agents.[12][12]
Non-Small Cell Lung Cancer (NSCLC) cell linesAdditive effects observed in all tested cell lines.[4][4]
Docetaxel + Gemcitabine (B846) Soft Tissue SarcomaSynergistic effects due to complementary mechanisms of action (cell cycle arrest and promotion of cell death).[5][5]
Human Gastric Cancer cell linesHighly schedule-dependent; sequential treatment of Docetaxel followed by Gemcitabine produced a synergistic interaction.[13][13]
Docetaxel + Capecitabine (B1668275) Advanced Breast CancerPreclinical synergy demonstrated; combination therapy showed superior survival in clinical trials.[6][14][15][6][14][15]
Docetaxel + Trastuzumab HER2-positive Breast CancerPreclinical data shows synergistic interaction.[7] Clinical trials confirm high efficacy of the combination.[16][7][16]

II. Experimental Protocols

A. In Vitro Synergy Assessment: Combination Index (CI) Assay

This protocol outlines the determination of synergistic, additive, or antagonistic effects of drug combinations using the Chou-Talalay method.[8][17]

1. Cell Culture and Seeding:

  • Culture cancer cell lines in appropriate media and conditions.
  • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

2. Drug Preparation and Treatment:

  • Prepare stock solutions of Docetaxel and the combination drug in a suitable solvent.
  • Create a series of dilutions for each drug and for the combination at a constant ratio.
  • Treat the cells with single drugs and the drug combination over a range of concentrations. Include untreated control wells.

3. Cytotoxicity Assay (e.g., MTT Assay):

  • After a specified incubation period (e.g., 72 hours), assess cell viability using a standard cytotoxicity assay like the MTT assay.
  • Measure the absorbance at the appropriate wavelength to determine the fraction of affected (inhibited) cells (Fa).

4. Data Analysis:

  • Generate dose-response curves for each drug and the combination.
  • Calculate the IC50 (the concentration that inhibits 50% of cell growth) for each drug.
  • Use software like CompuSyn to calculate the Combination Index (CI) based on the dose-effect data.[18]

5. Interpretation:

  • CI < 1: Synergism
  • CI = 1: Additive effect
  • CI > 1: Antagonism

B. In Vivo Synergy Assessment: Xenograft Tumor Model

This protocol describes the evaluation of synergistic antitumor effects in a mouse xenograft model.

1. Cell Implantation:

  • Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude mice).
  • Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).

2. Animal Grouping and Treatment:

  • Randomly assign mice to different treatment groups:
  • Vehicle control
  • Docetaxel alone
  • Combination drug alone
  • Docetaxel + Combination drug
  • Administer drugs via an appropriate route (e.g., intravenous, intraperitoneal) at predetermined doses and schedules.

3. Tumor Growth Monitoring:

  • Measure tumor volume using calipers at regular intervals throughout the study.
  • Monitor the body weight of the mice as an indicator of toxicity.

4. Endpoint and Data Analysis:

  • At the end of the study (based on tumor size limits or a fixed duration), euthanize the mice and excise the tumors.
  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
  • Statistically analyze the differences in tumor volume between the groups to determine if the combination therapy is significantly more effective than the individual treatments.

III. Signaling Pathways and Experimental Workflows

A. Docetaxel's Core Mechanism of Action

Docetaxel's primary mechanism involves the stabilization of microtubules, which are crucial for cell division. This disruption of microtubule dynamics leads to a blockage of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[1][2]

Docetaxel_Mechanism Docetaxel Docetaxel Tubulin β-Tubulin Subunit Docetaxel->Tubulin Binds to Microtubules Microtubule Stabilization (Inhibition of Depolymerization) Tubulin->Microtubules G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Docetaxel's mechanism of action leading to apoptosis.

B. Synergistic Interaction with a PI3K/Akt Pathway Inhibitor

Some studies have shown that combining Docetaxel with inhibitors of survival pathways, such as the PI3K/Akt pathway, can lead to synergistic cytotoxicity.[19]

Synergistic_Pathway cluster_docetaxel Docetaxel Action cluster_pi3k PI3K/Akt Pathway Inhibition Docetaxel Docetaxel Microtubules Microtubule Stabilization Docetaxel->Microtubules Apoptosis_D Apoptosis Microtubules->Apoptosis_D Synergistic_Apoptosis Synergistic Apoptosis Apoptosis_D->Synergistic_Apoptosis PI3K_Inhibitor PI3K/Akt Inhibitor PI3K_Akt PI3K/Akt Pathway PI3K_Inhibitor->PI3K_Akt Inhibits Cell_Survival Cell Survival (Inhibited) PI3K_Akt->Cell_Survival Promotes Apoptosis_P Apoptosis Cell_Survival->Apoptosis_P Inhibits Apoptosis_P->Synergistic_Apoptosis

Caption: Combined effect of Docetaxel and a PI3K/Akt inhibitor.

C. General Experimental Workflow for Synergy Assessment

The following diagram illustrates a typical workflow for assessing the synergistic effects of a drug combination in vitro and in vivo.

Experimental_Workflow start Hypothesis: Drug A + Drug B are synergistic invitro In Vitro Studies start->invitro ci_assay Combination Index (CI) Assay (e.g., MTT) invitro->ci_assay analysis Data Analysis (CompuSyn) ci_assay->analysis invivo In Vivo Studies (Xenograft Model) analysis->invivo If synergistic tgi Tumor Growth Inhibition (TGI) invivo->tgi toxicity Toxicity Assessment (Body Weight) invivo->toxicity conclusion Conclusion on Synergy and Potential for Clinical Trial tgi->conclusion toxicity->conclusion

Caption: Workflow for evaluating drug combination synergy.

References

evaluating the toxicity of 10-Oxo Docetaxel compared to Docetaxel

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer chemotherapy, taxanes stand as a critical class of therapeutic agents. Docetaxel, a prominent member of this family, is widely employed in the treatment of various solid tumors.[1] Its analogue, 10-Oxo Docetaxel, is recognized as a novel taxoid with significant anti-tumor properties and also serves as an intermediate in the synthesis of Docetaxel.[1][2] This guide offers an objective comparison of the toxicity profiles of this compound and Docetaxel, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

While direct comparative toxicity studies between this compound and Docetaxel are limited, valuable insights can be drawn from research on the closely related derivative, 10-oxo-7-epidocetaxel. The following sections present a synthesis of current findings to evaluate the relative toxicity of these compounds.

Quantitative Comparison of In Vitro Cytotoxicity

An in vitro study provides a direct comparison of the cytotoxic and anti-metastatic activities of 10-oxo-7-epidocetaxel (10-O-7ED) and Docetaxel (Taxotere®, TXT). The key findings are summarized below.

Parameter10-oxo-7-epidocetaxel (10-O-7ED)Docetaxel (TXT)Key FindingReference
Cytotoxicity Showed significantly higher cytotoxicity at 48 and 72 hours compared to a 22-hour study.Standard cytotoxic agent used for comparison.Time-dependent increase in cytotoxicity observed for 10-O-7ED.[3]
Anti-metastatic Activity Demonstrated significantly increased in vitro anti-metastatic activity.Standard cytotoxic agent used for comparison.10-O-7ED exhibited superior anti-metastatic properties in vitro.[1][3]
Cell Cycle Arrest Arrested more cells at the G2-M phase at lower concentrations.Caused more cell arrest at the S phase at lower concentrations.The two compounds exhibit different effects on cell cycle progression at varying concentrations.[3]

In Vivo Toxicity Profile

CompoundObservationKey FindingReference
10-oxo-7-epidocetaxel (10-O-7ED) Showed no signs of toxicity. Mice treated with 10-O-7ED had an approximate 4% increase in mean group weight.Exhibited a favorable in vivo safety profile in this preliminary study.[3]
Docetaxel (TXT) The control group (untreated) showed significant weight loss. A combination of TXT with 10% 10-O-7ED showed reduced toxicity compared to TXT alone.Docetaxel is associated with systemic toxicity, which may be mitigated by combination with its 10-oxo derivative.[3]

Established Toxicity Profile of Docetaxel

The toxicity profile of Docetaxel is well-documented through extensive clinical use. Common adverse effects are dose-dependent and can be significant.[4]

Common Adverse Effects of Docetaxel:

  • Hematological Toxicity: Neutropenia is the most common and dose-limiting toxicity.[5] Anemia and thrombocytopenia also occur.[5]

  • Hypersensitivity Reactions: Can occur, though premedication has reduced the incidence.[6]

  • Cutaneous Reactions: Skin toxicities are frequently observed.[6][7]

  • Fluid Retention: A cumulative side effect that can manifest as peripheral edema.[4]

  • Neuropathy: Both sensory and motor peripheral neuropathy can occur, and the incidence is related to the total dose administered.[4]

  • Gastrointestinal Toxicity: Diarrhea, nausea, and vomiting are common.[7]

  • Alopecia: Hair loss is a frequent side effect.[7]

  • Asthenia: Weakness and fatigue are commonly reported.[6][7]

Docetaxel is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[8][9] Patients with impaired liver function are at a higher risk of severe toxicity due to decreased drug clearance.[5][10]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and Docetaxel.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cell lines (e.g., B16F10 melanoma cells) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Drug Treatment: The cells are then treated with various concentrations of 10-oxo-7-epidocetaxel or Docetaxel for different time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals produced by metabolically active cells.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.

In Vitro Anti-Metastatic Activity (Wound Healing Assay)

This assay is used to assess the migratory potential of cancer cells.

  • Cell Seeding: Cells are grown to a confluent monolayer in a culture dish.

  • Creating the "Wound": A sterile pipette tip is used to create a scratch or "wound" in the cell monolayer.

  • Drug Treatment: The cells are then treated with the test compounds (10-oxo-7-epidocetaxel or Docetaxel) at non-toxic concentrations.

  • Imaging: Images of the wound are captured at the beginning of the experiment (0 hours) and at various time points thereafter (e.g., 24, 48 hours).

  • Data Analysis: The rate of wound closure is measured and compared between the treated and untreated groups to determine the effect of the compounds on cell migration.

Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment: Cells are treated with the test compounds for a specified duration.

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol.

  • Staining: The fixed cells are then stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI), in the presence of RNase to prevent staining of RNA.

  • Flow Cytometry: The DNA content of the individual cells is measured using a flow cytometer.

  • Data Analysis: The data is analyzed to generate a histogram that shows the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

Docetaxel's Mechanism of Action

Docetaxel, like other taxanes, exerts its cytotoxic effects by targeting microtubules.[11] Its primary mechanism involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton involved in cell division.[11][12] This stabilization disrupts the dynamic process of microtubule assembly and disassembly, leading to the arrest of the cell cycle at the G2/M phase and subsequent programmed cell death (apoptosis).[3][11]

Docetaxel_Mechanism Docetaxel Docetaxel Microtubules Microtubules Docetaxel->Microtubules Binds to β-tubulin subunit Stabilization Stabilization of Microtubules Microtubules->Stabilization Prevents depolymerization Disruption Disruption of Mitotic Spindle Formation Stabilization->Disruption CellCycleArrest G2/M Phase Cell Cycle Arrest Disruption->CellCycleArrest Apoptosis Apoptosis (Cell Death) CellCycleArrest->Apoptosis

Caption: Docetaxel's mechanism of action leading to apoptosis.

Experimental Workflow for In Vitro Cytotoxicity Comparison

The following diagram illustrates a typical workflow for comparing the in vitro cytotoxicity of two compounds.

Cytotoxicity_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Assay and Analysis CellCulture Cancer Cell Line Culture Seeding Seed Cells in 96-well Plates CellCulture->Seeding CompoundA Treat with This compound CompoundB Treat with Docetaxel Control Vehicle Control MTT MTT Assay CompoundA->MTT CompoundB->MTT Control->MTT Absorbance Measure Absorbance MTT->Absorbance Analysis Data Analysis (IC50 Calculation) Absorbance->Analysis

References

comparative analysis of the binding affinity of 10-Oxo Docetaxel and Docetaxel to tubulin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the tubulin-binding affinity of 10-Oxo Docetaxel (B913) and Docetaxel. This document summarizes available data, outlines relevant experimental protocols, and presents the mechanism of action to inform further research and drug development.

Introduction

Docetaxel is a well-established anti-mitotic chemotherapy agent belonging to the taxane (B156437) family.[1] Its primary mechanism of action involves binding to the β-subunit of tubulin, which stabilizes microtubules and prevents their depolymerization.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[3][4] 10-Oxo Docetaxel is a novel taxoid and a known intermediate in the synthesis of Docetaxel, also possessing anti-tumor properties.[5][6] Understanding the comparative tubulin binding affinity of these two molecules is crucial for elucidating potential differences in their biological activity and therapeutic efficacy.

Quantitative Data on Binding Affinity

CompoundParameterValueCell Line/SystemReference
Docetaxel Cellular Kᵢ16 nMHeLa Cells[7]
Docetaxel Binding Constant> PaclitaxelMammalian Brain Tubulin[8]
Docetaxel Affinity for TubulinHigher than PaclitaxelPreclinical studies[3]

It is important to note that a direct quantitative comparison for this compound is not provided due to a lack of available experimental data.

Mechanism of Action and Structural Considerations

Docetaxel binds to a pocket on the β-tubulin subunit, stabilizing the microtubule structure.[2][9] This binding is reversible and occurs with high affinity.[2] The structural difference between Docetaxel and this compound lies at the C-10 position of the taxane core. Docetaxel possesses a hydroxyl group at this position, whereas this compound has a ketone group. This modification may influence the molecule's conformation and its interaction with the tubulin binding pocket, potentially affecting its binding affinity and overall cytotoxic potency. While it is highly probable that this compound shares the fundamental mechanism of microtubule stabilization due to its structural similarity to Docetaxel, variations in binding affinity could lead to differences in efficacy.[6]

Experimental Protocols

To directly compare the tubulin-binding affinity of this compound and Docetaxel, several established experimental protocols can be employed.

Competitive Binding Assay with Fluorescently Labeled Paclitaxel

This assay determines the inhibitory constant (Kᵢ) of a test compound by measuring its ability to compete with a fluorescently labeled taxane, such as Flutax-2, for binding to polymerized tubulin.

Protocol:

  • Tubulin Polymerization: Purified tubulin is polymerized in a glutamate-based buffer at 37°C.

  • Competitive Binding: The polymerized microtubules are incubated with a fixed concentration of a fluorescent taxane probe and varying concentrations of the unlabeled competitor (Docetaxel or this compound).

  • Separation: The microtubules are separated from the unbound ligands by centrifugation through a glycerol (B35011) cushion.

  • Quantification: The fluorescence in the microtubule pellet is measured.

  • Data Analysis: The IC₅₀ value (concentration of competitor that inhibits 50% of the fluorescent probe binding) is determined and converted to a Kᵢ value.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Protocol:

  • Sample Preparation: Purified tubulin is placed in the sample cell of the calorimeter, and the ligand (Docetaxel or this compound) is loaded into the injection syringe. Both are in an identical buffer.

  • Titration: The ligand is injected in small aliquots into the tubulin solution.

  • Heat Measurement: The heat released or absorbed upon each injection is measured.

  • Data Analysis: The resulting data is fitted to a binding model to determine the thermodynamic parameters of the interaction.

Tubulin Polymerization Assay

This assay measures the ability of a compound to promote the assembly of tubulin into microtubules, which is an indirect measure of its binding and stabilizing activity.

Protocol:

  • Reaction Mixture: Purified tubulin is mixed with GTP in a polymerization buffer.

  • Initiation of Polymerization: The reaction is initiated by warming the mixture to 37°C in the presence of varying concentrations of the test compound (Docetaxel or this compound).

  • Monitoring Polymerization: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm.

  • Data Analysis: The rate and extent of polymerization are calculated to determine the compound's efficacy in promoting tubulin assembly.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assays Binding Affinity Assays cluster_analysis Data Analysis cluster_comparison Comparative Analysis Tubulin Purified Tubulin Comp_Bind Competitive Binding Assay Tubulin->Comp_Bind ITC Isothermal Titration Calorimetry Tubulin->ITC Poly_Assay Tubulin Polymerization Assay Tubulin->Poly_Assay Compound_D Docetaxel Compound_D->Comp_Bind Compound_D->ITC Compound_D->Poly_Assay Compound_10O This compound Compound_10O->Comp_Bind Compound_10O->ITC Compound_10O->Poly_Assay Ki Determine Ki Comp_Bind->Ki Thermo Determine Thermodynamic Parameters (Kd, ΔH) ITC->Thermo EC50 Determine EC50 for Polymerization Poly_Assay->EC50 Comparison Compare Binding Affinity and Efficacy Ki->Comparison Thermo->Comparison EC50->Comparison Taxane_Apoptosis_Pathway Taxane Docetaxel / this compound Tubulin β-Tubulin Taxane->Tubulin Binds to Microtubule Microtubule Stabilization Tubulin->Microtubule Promotes Mitotic_Arrest Mitotic Arrest (G2/M) Microtubule->Mitotic_Arrest Leads to Bcl2_Phos Bcl-2 Phosphorylation (Inactivation) Mitotic_Arrest->Bcl2_Phos Induces Apoptosis Apoptosis Bcl2_Phos->Apoptosis Triggers

References

Safety Operating Guide

Proper Disposal of 10-Oxo Docetaxel: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of 10-Oxo Docetaxel are critical for ensuring laboratory safety and environmental protection. As a potent taxoid compound used in cancer research, this compound is classified as a hazardous substance, suspected of causing genetic defects and potential harm to fertility or an unborn child[1]. Therefore, strict adherence to established disposal protocols is imperative for researchers, scientists, and drug development professionals. This guide provides essential, step-by-step information for the safe handling and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, double gloves, a solid-front protective gown, and safety glasses or a face shield[2]. All handling of this compound should be performed within a certified chemical fume hood or biological safety cabinet to minimize exposure risks[2].

Waste Classification and Segregation

The cornerstone of proper disposal is the accurate classification and segregation of waste streams. This compound waste is categorized into two primary types: trace and bulk hazardous waste. This distinction is based on the amount of residual drug present in the waste material.

Trace Chemotherapy Waste: This category includes items that are "RCRA empty," meaning they contain less than 3% of the original volume of the drug[3][4][5]. Examples include:

  • Empty vials, ampules, and IV bags

  • Used syringes and needles

  • Contaminated PPE (gloves, gowns, etc.)

  • Tubing and other administration sets

  • Wipes and pads used for routine cleaning

Bulk Chemotherapy Waste: This category is for materials that do not meet the "RCRA empty" criteria and are considered more hazardous[3][6]. This includes:

  • Partially used or unused vials and IV bags of this compound

  • Materials used to clean up spills of this compound

  • Heavily contaminated PPE

Disposal Procedures

The following table outlines the step-by-step disposal procedures for each category of this compound waste.

Waste CategoryContainer TypeDisposal Steps
Trace Chemotherapy Waste Yellow, puncture-resistant containers specifically labeled "CHEMOTHERAPY WASTE" or "TRACE CHEMO"[5][7][8]. Sharps must be placed in a designated yellow sharps container[2][8].1. At the point of generation, immediately place all trace-contaminated items into the appropriate yellow container. 2. Do not overfill containers. Seal them securely when they are three-quarters full. 3. Store sealed containers in a designated, secure area away from general lab traffic while awaiting pickup. 4. Arrange for collection by a licensed medical or hazardous waste transporter for incineration[3][7].
Bulk Chemotherapy Waste Black, leak-proof, and puncture-resistant containers specifically labeled "HAZARDOUS WASTE" and clearly identifying the contents (this compound)[4][5][6][7][9].1. Carefully place all bulk-contaminated materials into the designated black hazardous waste container. 2. Ensure containers are tightly sealed to prevent leakage. 3. Store sealed containers in a designated hazardous waste accumulation area. 4. The final disposal must be handled by a licensed hazardous waste management company in accordance with EPA, state, and local regulations[9][10]. Incineration is the required method of destruction[3].
Spill Management

In the event of a this compound spill, immediate and proper cleanup is crucial.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Wear Appropriate PPE: Don respiratory protection in addition to standard PPE.

  • Contain the Spill: Use a cytotoxic drug spill kit to contain and absorb the spill. For solid compounds, gently cover with a damp cloth to avoid generating dust[9].

  • Collect Waste: All materials used for cleanup, including contaminated PPE, must be disposed of as bulk chemotherapy waste in a black hazardous waste container[9].

  • Decontaminate the Area: Clean the spill area with a suitable decontaminating solution, such as a 10% bleach solution followed by sterile water[9]. Dispose of all cleaning materials as hazardous waste.

Regulatory Compliance

Disposal of this compound is governed by federal, state, and local regulations[10][11]. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA)[6]. It is the responsibility of the waste generator to ensure full compliance with all applicable laws. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for disposal by a licensed hazardous waste contractor[2][8].

Disposal Workflow for this compound

cluster_generation Waste Generation Point cluster_segregation Waste Segregation cluster_containment Containment cluster_disposal Final Disposal 10_Oxo_Docetaxel_Waste This compound Waste Generated Trace_Waste Trace Waste (<3% Residual) 10_Oxo_Docetaxel_Waste->Trace_Waste RCRA Empty Bulk_Waste Bulk Waste (>3% Residual or Spill Cleanup) 10_Oxo_Docetaxel_Waste->Bulk_Waste Not RCRA Empty Yellow_Container Place in Yellow 'Chemo Waste' Container Trace_Waste->Yellow_Container Black_Container Place in Black 'Hazardous Waste' Container Bulk_Waste->Black_Container Licensed_Transporter Collection by Licensed Hazardous Waste Transporter Yellow_Container->Licensed_Transporter Black_Container->Licensed_Transporter Incineration Incineration at Permitted Facility Licensed_Transporter->Incineration

Caption: Workflow for the proper segregation and disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.